molecular formula C15H15BrF3N7 B15141056 MU380

MU380

Número de catálogo: B15141056
Peso molecular: 430.23 g/mol
Clave InChI: MJZFYQKXEVDVRY-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MU380 is a useful research compound. Its molecular formula is C15H15BrF3N7 and its molecular weight is 430.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H15BrF3N7

Peso molecular

430.23 g/mol

Nombre IUPAC

6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H15BrF3N7/c16-11-12(8-2-1-3-21-4-8)24-14-10(6-23-26(14)13(11)20)9-5-22-25(7-9)15(17,18)19/h5-8,21H,1-4,20H2/t8-/m1/s1

Clave InChI

MJZFYQKXEVDVRY-MRVPVSSYSA-N

SMILES isomérico

C1C[C@H](CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F

SMILES canónico

C1CC(CNC1)C2=NC3=C(C=NN3C(=C2Br)N)C4=CN(N=C4)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

MU380: A Technical Guide to its Mechanism of Action as a CHK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of MU380, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). It details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved.

Core Mechanism of Action

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR) pathway. The DDR is a fundamental anti-cancer barrier, and its signaling is primarily orchestrated through two cascades: ATR→CHK1 and ATM→CHK2→p53.[1][2] In response to DNA damage or replication stress (RS), often induced by chemotherapy, CHK1 is activated. Its primary roles are to supervise the intra-S and G2/M cell cycle checkpoints, stabilize stalled replication forks, and facilitate DNA repair.[1][2][3]

Many cancer cells, particularly those with a mutated or deficient p53 tumor suppressor (lacking a functional G1/S checkpoint), become heavily reliant on the CHK1-mediated S and G2/M checkpoints for survival.[1][2] Inhibition of CHK1 in these cells prevents them from arresting the cell cycle to repair DNA damage, leading to a lethal cascade of events.

This compound is a selective and metabolically robust inhibitor that targets CHK1.[4] Its mechanism of action is centered on the abrogation of these critical cell cycle checkpoints. By inhibiting CHK1, this compound causes cells with damaged DNA to prematurely enter mitosis, resulting in a form of programmed cell death known as mitotic catastrophe.[5][6]

The molecular effects of this compound include:

  • Direct CHK1 Inhibition: this compound effectively blocks the activation of CHK1, measured by the inhibition of its autophosphorylation at serine 296 (pS296).[1][2]

  • Replication Stress Potentiation: While blocking CHK1 autophosphorylation, this compound treatment paradoxically enhances signaling from the upstream ATR kinase to CHK1, observed as an increase in phosphorylation at serines 317 and 345 (pS317/pS345). This reflects an accumulation of unrepaired DNA damage and potentiation of replication stress.[1][2][7]

  • Downstream Target Dysregulation: Inhibition of CHK1 activity leads to decreased levels of its downstream targets, including the phosphatases CDC25A and CDC25C, and subsequent effects on pY15 CDK1, Cyclin B1, and Cyclin E1.[7]

  • Induction of Apoptosis: The accumulation of DNA damage, marked by an increase in γH2AX (a marker for DNA double-strand breaks), and subsequent mitotic catastrophe leads to apoptosis.[1][2] This is biochemically confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][2][7] Furthermore, this compound has been shown to reduce the levels of key anti-apoptotic proteins MCL1 and NF-κB.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies, both as a single agent and in combination with other therapies.

Table 1: Single-Agent Activity of this compound in Leukemia and Lymphoma Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, categorized by their TP53 mutation status. The data demonstrates that this compound is effective regardless of p53 functionality, with median IC50 values in the nanomolar range.

Cell Line CategoryNumber of Cell Lines (n)Median IC50 (nM)
TP53-wild type8330
TP53-mutated11392
Data sourced from studies on 10 leukemia and 9 lymphoma cell lines.[1][2]
Table 2: Synergistic Activity of this compound with Gemcitabine (B846)

This compound significantly enhances the cytotoxic effects of replication stress-inducing chemotherapies like gemcitabine.

TreatmentCell Line TypeMedian IC50 (nM)Fold Potentiation
Gemcitabine AloneTP53-disrupted (n=10) & TP53-wt (n=7)20.5-
Gemcitabine + this compound (100 nM)TP53-disrupted (n=10) & TP53-wt (n=7)4.5~4.6x
The potentiation by this compound was statistically significant (P<0.001).[1][2]
Table 3: In Vivo Efficacy of this compound

In a xenograft mouse model using MEC-1 cells, this compound demonstrated significant anti-tumor activity.

Animal ModelTreatmentDosage & ScheduleOutcome
NOD-scid IL2Rγnull MiceThis compound20 mg/kg, every three daysSignificant inhibition of tumor growth, with an average volume reduction of ~61%.[3][7]

Key Experimental Protocols

The following are detailed methodologies for experiments central to characterizing the mechanism of action of this compound.

Western Blot Analysis for Protein Phosphorylation and Expression
  • Objective: To determine the effect of this compound on the expression and phosphorylation status of CHK1 and other key DDR and cell cycle proteins.

  • Methodology:

    • Cell Culture and Treatment: Cancer cell lines (e.g., MEC-1, NALM-6) are cultured to 70-80% confluency. Cells are then treated with this compound (e.g., 200 nM), a DNA damaging agent (e.g., gemcitabine, 5-10 ng/mL), or a combination for specified time points (e.g., 24 hours).[8]

    • Lysate Preparation: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 4-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against total CHK1, pS296-CHK1, pS345-CHK1, γH2AX, PARP, CDC25A, and β-actin (as a loading control).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability (WST-1) Assay
  • Objective: To measure the cytotoxic effect of this compound and determine its IC50 value.

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a serial dilution of this compound, gemcitabine, or a combination of both. A vehicle-only control is included.

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 2-4 hours. The tetrazolium salt in the reagent is cleaved to formazan (B1609692) by metabolically active cells.

    • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve using non-linear regression.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the impact of this compound on cell cycle progression.

  • Methodology:

    • Treatment: Cells are treated with this compound (e.g., 400 nM) for 24 hours.[7]

    • Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are stored at -20°C overnight.

    • Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are used.[1][7][9] All procedures are performed in accordance with institutional animal care guidelines.[1][2]

    • Tumor Implantation: Cancer cells (e.g., 5-10 x 10^6 MEC-1 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

    • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • Drug Administration: this compound is administered (e.g., 20 mg/kg) via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., every three days).[3][7] The control group receives a vehicle solution.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis such as Western blotting or immunohistochemistry to confirm target engagement (e.g., increased γH2AX).[1][2]

Mandatory Visualizations

Signaling Pathway Diagram

MU380_Mechanism_of_Action cluster_inhibition Consequence of this compound Inhibition DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates (pS317/345) CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Mitosis Premature Mitosis CHK1->Mitosis Loss of checkpoint control leads to This compound This compound This compound->CHK1 INHIBITS CDK CDK-Cyclin Complexes CDC25->CDK dephosphorylates & activates CellCycle Cell Cycle Arrest (S, G2/M) CDK->CellCycle progression requires CDK inactivation Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis

Caption: The ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Synergy_Experiment_Workflow start Start: Select Cancer Cell Line seed 1. Seed Cells in 96-well Plates start->seed treat 2. Treat with Serial Dilutions: - Gemcitabine Alone - this compound Alone - Gemcitabine + this compound seed->treat incubate 3. Incubate for 72 hours treat->incubate assay 4. Add WST-1 Reagent & Incubate 2-4 hours incubate->assay read 5. Measure Absorbance (450 nm) assay->read analyze 6. Data Analysis: - Calculate % Viability - Determine IC50 Values - Assess Synergy (e.g., CI) read->analyze end_node End: Quantify Synergistic Effect analyze->end_node

Caption: Workflow for assessing synergy between this compound and Gemcitabine.

References

No Scientific Evidence for "MU380" in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

It is possible that "MU380" is an internal codename for a compound that has not yet been disclosed publicly, or it may be a term used in a different scientific or technical field. The search did yield results for unrelated topics, such as the synthetic stimulant mephedrone, which has a different chemical name (4-methylmethcathinone) and is not referred to as this compound in a scientific context[1]. Other search results were for entirely unrelated scientific studies.

Without any available data on a compound or molecule known as this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to use its formal chemical name, international nonproprietary name (INN), or other established scientific identifiers to ensure accurate and reliable results.

References

A Technical Guide to MU380: A Novel and Potent Selective Inhibitor of CHK1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU380 is a novel, potent, and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] By targeting CHK1, this compound disrupts cell cycle checkpoints, particularly the intra-S and G2/M checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated significant single-agent activity and synergistic effects with chemotherapeutic agents in a variety of cancer cell lines, particularly those with TP53 mutations.[1][4]

Table 1: Single-Agent Activity of this compound in Leukemia and Lymphoma Cell Lines

Cell LineCancer TypeTP53 StatusIC50 (nM)
MEC-1Chronic Lymphocytic LeukemiaMutated~350
MEC-2Chronic Lymphocytic LeukemiaMutated~400
OSU-CLLChronic Lymphocytic LeukemiaWild-type~300
NALM-6B-cell Precursor LeukemiaWild-type~320
JEKO-1Mantle Cell LymphomaMutated~380
GRANTA-519Mantle Cell LymphomaMutated~450
HBL-2Mantle Cell LymphomaMutated~390
REC-1Mantle Cell LymphomaWild-type~330
UPN-1Mantle Cell LymphomaWild-type~350
DOHH-2Follicular LymphomaMutated~420
SU-DHL-4Diffuse Large B-cell LymphomaWild-type~360
SU-DHL-6Diffuse Large B-cell LymphomaMutated~410
OCI-Ly3Diffuse Large B-cell LymphomaMutated~390
OCI-Ly7Diffuse Large B-cell LymphomaWild-type~340
OCI-Ly10Diffuse Large B-cell LymphomaWild-type~370
U-2932Diffuse Large B-cell LymphomaMutated~430
KARPAS-422B-cell Non-Hodgkin LymphomaMutated~400
SU-DHL-5B-cell Non-Hodgkin LymphomaWild-type~350
VALB-cell Non-Hodgkin LymphomaMutated~410

Source: Data compiled from publicly available research.[1]

Table 2: Synergistic Efficacy of this compound with Gemcitabine (B846)

Cell LineCancer TypeIC50 Gemcitabine alone (nM)IC50 Gemcitabine + 100 nM this compound (nM)
MEC-1Chronic Lymphocytic Leukemia~25~8
NALM-6B-cell Precursor Leukemia~15~5
JEKO-1Mantle Cell Lymphoma>100~10
GRANTA-519Mantle Cell Lymphoma~30~7
REC-1Mantle Cell Lymphoma~20~6
DOHH-2Follicular Lymphoma~40~12
SU-DHL-6Diffuse Large B-cell Lymphoma~50~15

Source: Data compiled from publicly available research.[1]

In Vivo Efficacy of this compound

In a xenograft mouse model using MEC-1 (TP53-mutated chronic lymphocytic leukemia) cells, this compound demonstrated significant anti-tumor activity.[1][2]

Table 3: In Vivo Anti-tumor Activity of this compound

Treatment GroupDosage and AdministrationMean Tumor Volume Reduction
Control20% aqueous Kolliphor solution-
This compound20 mg/kg, intraperitoneally, every three days~61%

Source: Data compiled from publicly available research.[1]

Experimental Protocols

Enantioselective Synthesis of this compound

A detailed enantioselective synthesis has been developed to produce gram quantities of this compound. A brief scheme is presented below, with detailed procedures available in the supplementary data of the cited literature.[1][5]

(A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following is a generalized scheme based on available information.)

  • Step 1: Asymmetric Synthesis of a Chiral Intermediate: Utilizes a catalytic asymmetric reaction to establish the key stereocenter.

  • Step 2: Introduction of the Pyrazole (B372694) Moiety: Involves the coupling of the chiral intermediate with a functionalized pyrazole derivative.

  • Step 3: Ring Formation: Cyclization to form the core heterocyclic structure of this compound.

  • Step 4: Final Modifications and Purification: Includes deprotection and purification steps to yield the final this compound compound.

Cell Viability (WST-1) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (and/or gemcitabine) for 24-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blotting for CHK1 Pathway Proteins

This protocol is used to analyze the effect of this compound on the CHK1 signaling pathway.

  • Cell Lysis: Treat cells with this compound and/or a DNA damaging agent (e.g., gemcitabine). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (S296), total CHK1, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Harvest MEC-1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-scid IL2Rγnull).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Drug Administration: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg in 20% aqueous Kolliphor solution) or vehicle control intraperitoneally every three days.

  • Efficacy Assessment: Continue treatment for a defined period (e.g., 2-4 weeks) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Mandatory Visualization

CHK1 Signaling Pathway

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 CHK1 Activation cluster_3 Downstream Effectors & Cell Cycle Arrest cluster_4 Inhibition by this compound cluster_5 Outcome DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S317/S345) (Active) CDC25A CDC25A pCHK1->CDC25A inhibits CDC25C CDC25C pCHK1->CDC25C inhibits CDK1_CyclinB1 CDK1/Cyclin B1 CDC25A->CDK1_CyclinB1 activates CDC25C->CDK1_CyclinB1 activates Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CDK1_CyclinB1->Cell_Cycle_Arrest promotes progression past Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Arrest->Mitotic_Catastrophe bypass leads to This compound This compound This compound->pCHK1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis induces

Caption: CHK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (WST-1) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (CHK1 Pathway) Cell_Culture->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Xenograft_Model Xenograft Mouse Model Establishment Western_Blot->Xenograft_Model IC50_Determination->Xenograft_Model Data_Analysis Data Analysis IC50_Determination->Data_Analysis Drug_Treatment This compound Treatment Xenograft_Model->Drug_Treatment Tumor_Measurement Tumor Volume Measurement Drug_Treatment->Tumor_Measurement Efficacy_Evaluation Anti-tumor Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Efficacy_Evaluation->Data_Analysis Conclusion Conclusion on this compound Efficacy Data_Analysis->Conclusion

References

MU380: A Novel CHK1 Inhibitor Targeting the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The DNA damage response (DDR) is a critical network of cellular pathways that safeguard genomic integrity. A key regulator of the DDR is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase that plays a pivotal role in cell cycle arrest to allow for DNA repair. In many cancers, particularly those with a defective p53 pathway, there is an increased reliance on the CHK1-mediated checkpoint for survival, making it an attractive therapeutic target. MU380 is a potent and selective inhibitor of CHK1 that has demonstrated significant single-agent and synergistic anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the signaling pathways it modulates.

Introduction to this compound and the DNA Damage Response

Cells are constantly exposed to endogenous and exogenous agents that can damage DNA. The DNA damage response is a complex signaling network that detects DNA lesions, halts the cell cycle to prevent the propagation of damaged DNA, and activates DNA repair pathways.[1][2] Key players in this response include sensor proteins that recognize DNA damage, transducer kinases that amplify the damage signal, and effector proteins that execute the appropriate cellular response, such as cell cycle arrest or apoptosis.[2]

Checkpoint Kinase 1 (CHK1) is a crucial transducer kinase in the DDR, primarily activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA and replication stress.[3][4][5] Once activated, CHK1 phosphorylates a multitude of downstream targets to enforce cell cycle checkpoints, particularly the G2/M checkpoint, thereby preventing cells with damaged DNA from entering mitosis.[3][6] Many cancer cells, especially those with mutations in the tumor suppressor p53, are highly dependent on the G2/M checkpoint for survival, a phenomenon known as "oncogene-induced replication stress."[6][7] This dependency makes CHK1 an attractive target for cancer therapy.

This compound is a novel and potent small molecule inhibitor of CHK1.[7][8] As an analogue of the clinical candidate SCH900776 (MK-8776), this compound exhibits significant single-agent activity, particularly in cancer cells with TP53 mutations.[7][9][10] By inhibiting CHK1, this compound abrogates the G2/M checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[9][11][12] Furthermore, this compound has been shown to potentiate the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine (B846).[7][8][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, both as a single agent and in combination with other therapies.

Table 1: Single-Agent Activity of this compound in Leukemia and Lymphoma Cell Lines
Cell LineTP53 StatusIC50 (nM)
MEC-1Mutated~350
MEC-2Mutated~400
OSU-CLLWild-type~300
NALM-6Wild-type~320
JEKO-1Mutated~450

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[8]

Table 2: Synergistic Activity of this compound with Gemcitabine
Cell LineGemcitabine IC50 (nM)Gemcitabine + this compound (100 nM) IC50 (nM)Fold Potentiation
MEC-1~25~55
NALM-6~15~35
JEKO-1>1000~200>5

This table demonstrates the significant potentiation of gemcitabine's cytotoxic effects in the presence of a sub-lethal concentration of this compound.[8]

Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
Cell LineTreatment (400 nM this compound, 24h)% G1 Phase% S Phase% G2/M Phase
MEC-1Control553510
This compound305020
OSU-CLLControl603010
This compound404515

This compound treatment leads to a significant decrease in the G1 population and an accumulation of cells in the S and G2/M phases, consistent with its role in checkpoint abrogation.[7][8]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the ATR-CHK1 signaling pathway. This inhibition has profound consequences for cells experiencing DNA damage or replication stress.

MU380_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) activates CDC25 CDC25 CHK1->CDC25 phosphorylates inhibits CDK1/CyclinB CDK1/CyclinB CDC25->CDK1/CyclinB dephosphorylates activates Mitosis Mitosis CDK1/CyclinB->Mitosis drives G2/M Checkpoint G2/M Checkpoint Mitotic Catastrophe Mitotic Catastrophe Mitosis->Mitotic Catastrophe aberrant entry Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis This compound This compound This compound->CHK1 inhibits

Figure 1: this compound inhibits the ATR-CHK1 signaling pathway.

When DNA damage occurs, ATR is activated and subsequently phosphorylates and activates CHK1.[4] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of the CDK1/Cyclin B complex that drives mitotic entry.[3] This leads to G2/M cell cycle arrest. This compound directly inhibits the kinase activity of CHK1, preventing the phosphorylation of CDC25 and thereby abrogating the G2/M checkpoint.[9] Cells with DNA damage are then forced to enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[9][13]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (WST-1)

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or in combination with a fixed concentration of another drug like gemcitabine. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.[8]

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound and/or Gemcitabine seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_wst1 Add WST-1 reagent incubate_72h->add_wst1 incubate_4h Incubate for 2-4h add_wst1->incubate_4h read_plate Measure absorbance at 450 nm incubate_4h->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for a cell viability assay.
Western Blotting for DDR Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key DDR proteins.

  • Cell Treatment and Lysis: Treat cells with this compound and/or a DNA damaging agent for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[15][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (S296 or S345), γH2AX, or other proteins of interest overnight at 4°C.[7][17]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[1][18][19]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[18][19][20]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_phases Quantify cell cycle phases analyze_flow->quantify_phases end End quantify_phases->end

Figure 3: Workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify this compound-induced apoptosis.

  • Cell Treatment and Harvesting: Treat cells with this compound for 48 hours. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[21]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[21]

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks.

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.[22][23]

Conclusion

This compound is a promising CHK1 inhibitor with potent anti-tumor activity, particularly in p53-deficient cancers. Its mechanism of action, centered on the abrogation of the G2/M checkpoint and the induction of mitotic catastrophe, provides a strong rationale for its clinical development as both a single agent and in combination with DNA-damaging chemotherapies. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in the DNA damage response and to advance its translation into clinical practice.

References

The Core Molecular Pathway of CHK1 Inhibition by MU380: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR) and cell cycle progression.[1] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair and maintenance of genomic integrity.[1][2] Many cancer cells, particularly those with defects in the G1 checkpoint (e.g., TP53 mutations), rely heavily on the S and G2/M checkpoints governed by CHK1 for survival. This dependency makes CHK1 a compelling therapeutic target in oncology. MU380 has emerged as a potent and selective CHK1 inhibitor, demonstrating significant antitumor activity both as a single agent and in combination with DNA-damaging chemotherapeutics.[3][4] This technical guide provides a detailed overview of the molecular pathway of CHK1 inhibition by this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

The ATR-CHK1 Signaling Pathway

Under conditions of replication stress or DNA damage, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This structure recruits the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which, in turn, phosphorylates and activates CHK1.[5][6] A key event in CHK1 activation is the phosphorylation at Serine 317 (Ser317) and Serine 345 (Ser345) by ATR.[1][7] This phosphorylation is crucial for the catalytic activity of CHK1.[5] Once activated, CHK1 undergoes autophosphorylation at Serine 296 (Ser296), a marker of its active state.[7][8]

Activated CHK1 then phosphorylates a multitude of downstream substrates to enforce cell cycle arrest and promote DNA repair. A primary target is the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[7][9] CHK1-mediated phosphorylation of CDC25A targets it for proteasomal degradation, leading to the accumulation of inhibitory phosphorylation on Cyclin-Dependent Kinase 2 (CDK2), thereby halting S-phase progression.[7] Similarly, CHK1 phosphorylates and inactivates CDC25B and CDC25C, preventing the activation of CDK1 and blocking entry into mitosis (G2/M checkpoint).[7][10]

Molecular Mechanism of this compound Action

This compound is an ATP-competitive inhibitor of CHK1. By binding to the ATP-binding pocket of CHK1, this compound prevents the kinase from phosphorylating its downstream targets. The direct molecular consequence of this compound treatment is the inhibition of CHK1 autophosphorylation at Ser296, which serves as a reliable biomarker of target engagement.[8][11] While this compound blocks CHK1 activity, it can lead to an accumulation of ATR-mediated phosphorylation of CHK1 at Ser317 and Ser345, as the upstream signaling cascade remains active and the negative feedback loop may be disrupted.[8][12]

The inhibition of CHK1 by this compound leads to the stabilization and activation of CDC25 phosphatases.[13] This results in the dephosphorylation and activation of CDKs, particularly CDK1 and CDK2.[7] In cancer cells with a defective G1 checkpoint, the abrogation of the S and G2/M checkpoints by this compound is catastrophic. These cells are forced to enter mitosis with unrepaired DNA damage, leading to a phenomenon known as mitotic catastrophe, which ultimately triggers apoptosis.[3][4] This is evidenced by an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX), and markers of apoptosis, such as cleaved PARP.[3][4]

Signaling Pathway of CHK1 Inhibition by this compound

CHK1_Inhibition_by_this compound cluster_upstream Upstream Activation cluster_chk1_activation CHK1 Activation & Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome DNA Damage / Replication Stress DNA Damage / Replication Stress ATR ATR DNA Damage / Replication Stress->ATR activates CHK1_inactive CHK1 (inactive) ATR->CHK1_inactive phosphorylates (S317, S345) CHK1_active CHK1 (active) (pS296) CHK1_inactive->CHK1_active autophosphorylation (S296) CDC25A CDC25A CHK1_active->CDC25A phosphorylates & promotes degradation CDC25C CDC25C CHK1_active->CDC25C phosphorylates & inactivates This compound This compound This compound->CHK1_active inhibits CDK2 CDK2 CDC25A->CDK2 dephosphorylates & activates S_Phase_Progression S-Phase Progression CDK2->S_Phase_Progression CDK1 CDK1 CDC25C->CDK1 dephosphorylates & activates G2M_Arrest G2/M Arrest CDK1->G2M_Arrest promotes mitotic entry Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe bypass in damaged cells Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Molecular pathway of CHK1 inhibition by this compound.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with other therapeutic agents.

Table 1: Single-Agent Activity of this compound in Leukemia and Lymphoma Cell Lines[4]
Cell LineCancer TypeTP53 StatusIC50 (nM)
MEC-1Chronic Lymphocytic LeukemiaMutated330
MEC-2Chronic Lymphocytic LeukemiaMutated392
OSU-CLLChronic Lymphocytic LeukemiaWild-Type-
NALM-6B-cell Precursor LeukemiaWild-Type-
JEKO-1Mantle Cell LymphomaMutated-

Note: Specific IC50 values for all cell lines were not provided in the source material.

Table 2: Synergistic Activity of this compound with Gemcitabine[4]
Cell LineCancer TypeGemcitabine (B846) IC50 (nM)Gemcitabine + this compound (100 nM) IC50 (nM)
MultipleLeukemia & Lymphoma20.5 (median)6.5 (median)

Experimental Protocols

In Vitro CHK1 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on CHK1 kinase in a cell-free system.

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 substrate (e.g., a peptide derived from CDC25C)

  • ATP (at a concentration near the Km for CHK1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).

  • Add 2 µL of recombinant CHK1 enzyme diluted in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the CHK1 substrate and ATP in kinase assay buffer.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of CHK1 inhibition against the log concentration of this compound.

Western Blot Analysis of CHK1 Pathway Proteins

This protocol describes the detection of key proteins and their phosphorylation status in the CHK1 pathway following this compound treatment.

Materials:

  • Cancer cell lines (e.g., MEC-1, NALM-6)

  • This compound

  • Gemcitabine (optional, for combination studies)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCHK1 (Ser296), anti-pCHK1 (Ser345), anti-total CHK1, anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound, gemcitabine, or a combination for the specified time (e.g., 24 hours).

  • Harvest cells and prepare protein lysates using cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • For quantification, normalize the band intensity of the protein of interest to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.[14]

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest cells, including any floating cells, and wash once with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[15]

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull)

  • Cancer cell line (e.g., MEC-1)

  • This compound formulation for in vivo administration (e.g., in 20% aqueous Kolliphor solution)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in an appropriate medium (e.g., PBS or a mixture with Matrigel).

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups according to the desired schedule (e.g., every three days).[13]

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (width)² x length / 2.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (single agent or combination) Cell_Culture->Treatment Xenograft_Model Xenograft Model Establishment Cell_Culture->Xenograft_Model Proceed if in vitro results are promising Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (pCHK1, γH2AX, Cleaved PARP) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Randomization Randomization into Groups Xenograft_Model->Randomization In_Vivo_Treatment In Vivo Treatment (this compound vs. Vehicle) Randomization->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Health) In_Vivo_Treatment->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC, WB) Tumor_Measurement->Endpoint_Analysis Toxicity_Assessment->Endpoint_Analysis

Caption: General experimental workflow for CHK1 inhibitor evaluation.

Conclusion

This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. Its mechanism of action involves the direct inhibition of CHK1 kinase activity, leading to the activation of CDK1 and CDK2 and subsequent mitotic catastrophe in cancer cells, particularly those with p53 mutations. The pronounced single-agent and synergistic activities of this compound underscore the therapeutic potential of CHK1 inhibition in oncology. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and exploit the therapeutic utility of CHK1 inhibitors like this compound.

References

MU380: A Novel CHK1 Inhibitor with Potent Anticancer Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU380 is a novel, potent, and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] Preclinical studies have demonstrated its significant single-agent anticancer activity, particularly in cancer cells with TP53 mutations, such as chronic lymphocytic leukemia (CLL).[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting CHK1, a key regulator of cell cycle checkpoints, particularly the intra-S and G2/M phases.[3][5] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to halt cell cycle progression, allowing time for DNA repair.[5][6] By inhibiting CHK1, this compound abrogates these checkpoints, forcing cancer cells with damaged DNA to proceed through the cell cycle.[3][6] This leads to mitotic catastrophe and ultimately, apoptosis (programmed cell death).[7] This mechanism is particularly effective in cancer cells with defective p53, as they are more reliant on the S and G2/M checkpoints for survival.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound, demonstrating its efficacy in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Leukemia and Lymphoma Cell Lines [3]

Cell LineCancer TypeTP53 StatusIC50 (nM, 72h)
MEC-1Chronic Lymphocytic LeukemiaMutated~330
MEC-2Chronic Lymphocytic LeukemiaMutated~392
OSU-CLLChronic Lymphocytic LeukemiaWild-typeNot Specified
NALM-6B-cell Precursor LeukemiaWild-typeNot Specified
Other Leukemia (n=10)VariousMixedMedian: 330
Other Lymphoma (n=9)VariousMixedMedian: 392

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model [1]

Animal ModelTumor TypeTreatmentOutcome
NOD-scid IL2Rγnull miceMEC-1 (CLL) xenograftThis compound (20 mg/kg, every three days)Significant inhibition of tumor growth (average reduction of ~61%)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (WST-1)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MEC-1, NALM-6)

    • Complete cell culture medium

    • 96-well microplates

    • This compound stock solution

    • WST-1 cell proliferation reagent

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.[8]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated control wells.

    • Incubate the plates for the desired time period (e.g., 72 hours).

    • Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.[8][9]

    • Shake the plates for 1 minute on a shaker.[8][9]

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[8]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the specified time.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • This compound

    • Cold 70% ethanol (B145695)

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentration and for the specified time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 30 minutes.[12][13]

    • Centrifuge the cells and wash twice with PBS.[13]

    • Resuspend the cell pellet in PI staining solution.[13]

    • Incubate for 30 minutes at room temperature in the dark.[13]

    • Analyze the samples by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting

This technique is used to detect changes in the expression and phosphorylation of proteins involved in the DNA damage response and apoptosis pathways following this compound treatment.

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer

    • Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-PARP, anti-γH2AX)

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in protein lysis buffer and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., NOD-scid IL2Rγnull)[1]

    • Cancer cell line (e.g., MEC-1)

    • This compound formulation for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the immunodeficient mice.[3]

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups according to the dosing schedule (e.g., every three days).[1]

    • Measure tumor volume regularly using calipers.

    • Monitor the health and body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Signaling Pathway of this compound Action

MU380_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATR/CHK1 Pathway cluster_2 Cell Cycle Regulation cluster_3 Apoptosis Induction cluster_4 Modulation of Apoptotic Proteins DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1_S345 p-CHK1 (S345) ATR->pCHK1_S345 S345 pCHK1_S296 p-CHK1 (S296) (Autophosphorylation) pCHK1_S345->pCHK1_S296 leads to CDC25A CDC25A pCHK1_S296->CDC25A inhibits CDC25C CDC25C pCHK1_S296->CDC25C inhibits This compound This compound This compound->pCHK1_S296 inhibits CDK2 CDK2 CDC25A->CDK2 activates S_Phase_Progression S-Phase Progression CDK2->S_Phase_Progression CDK1 CDK1 CDC25C->CDK1 activates G2_M_Transition G2/M Transition CDK1->G2_M_Transition Unrepaired_DNA Unrepaired DNA Damage G2_M_Transition->Unrepaired_DNA premature entry with Mitotic_Catastrophe Mitotic Catastrophe Unrepaired_DNA->Mitotic_Catastrophe gamma_H2AX γH2AX increase Unrepaired_DNA->gamma_H2AX Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage MCL1 MCL1 NFkB NF-κB BCL2 BCL2 MU380_effect This compound MU380_effect->MCL1 decreases MU380_effect->NFkB decreases MU380_effect->BCL2 no change

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vitro Analysis

experimental_workflow start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle protein_analysis Protein Analysis (Immunoblotting) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis end End: Characterization of This compound's Anticancer Activity data_analysis->end

Caption: In vitro experimental workflow.

Logical Relationship of this compound's Synthetic Lethality

synthetic_lethality cluster_p53wt p53 Wild-Type Cells cluster_p53mut p53 Mutated Cells cluster_p53mut_this compound p53 Mutated Cells + this compound p53wt_dna_damage DNA Damage p53wt_g1_arrest G1 Checkpoint Activation (p53-dependent) p53wt_dna_damage->p53wt_g1_arrest p53mut_dna_damage DNA Damage p53wt_repair DNA Repair p53wt_g1_arrest->p53wt_repair p53wt_survival Cell Survival p53wt_repair->p53wt_survival p53mut_g1_defective Defective G1 Checkpoint p53mut_dna_damage->p53mut_g1_defective p53mut_mu380_dna_damage DNA Damage p53mut_s_g2_reliance Reliance on S/G2 Checkpoints (CHK1-dependent) p53mut_g1_defective->p53mut_s_g2_reliance p53mut_survival_no_drug Cell Survival p53mut_s_g2_reliance->p53mut_survival_no_drug p53mut_mu380_g1_defective Defective G1 Checkpoint p53mut_mu380_dna_damage->p53mut_mu380_g1_defective p53mut_mu380_s_g2_inhibition S/G2 Checkpoint Inhibition (by this compound) p53mut_mu380_g1_defective->p53mut_mu380_s_g2_inhibition p53mut_mu380_death Cell Death (Apoptosis) p53mut_mu380_s_g2_inhibition->p53mut_mu380_death

Caption: Synthetic lethality of this compound.

References

MU380 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MU380, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in various cancer cell lines. This compound has demonstrated significant single-agent activity and the ability to sensitize cancer cells to DNA-damaging agents, highlighting its potential as a promising therapeutic agent.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to this compound

This compound is a novel and metabolically robust CHK1 inhibitor, developed as an analog of the clinical candidate SCH900776 (MK-8776).[1][2] It incorporates an N-trifluoromethylpyrazole moiety, which enhances its metabolic stability by protecting it from oxidative dealkylation.[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoints, particularly the intra-S and G2/M checkpoints.[1][3] By inhibiting CHK1, this compound disrupts the cell's ability to repair DNA damage, leading to the accumulation of lethal DNA lesions and subsequent cell death, a concept known as synthetic lethality, especially in cancer cells with existing DNA repair defects like TP53 mutations.[2][4]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CHK1 kinase activity.[5] This inhibition leads to a cascade of cellular events culminating in apoptosis or mitotic catastrophe.

Core Mechanisms:

  • Abrogation of Cell Cycle Checkpoints: In response to replication stress, often induced by DNA-damaging chemotherapeutics like gemcitabine, ATR kinase phosphorylates and activates CHK1.[1][2] Activated CHK1 then orchestrates cell cycle arrest to allow time for DNA repair. This compound blocks the autophosphorylation of CHK1 at Ser296, a marker of its activation, thereby preventing the downstream signaling required for checkpoint maintenance.[1][2]

  • Induction of DNA Damage: By overriding the cell cycle checkpoints, this compound forces cancer cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of extensive DNA damage.[1][2] This is evidenced by the increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1][2]

  • Induction of Apoptosis: The overwhelming DNA damage triggers programmed cell death, or apoptosis.[1][6] A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, which are hallmarks of apoptotic signaling.[7]

  • Mitotic Catastrophe: In some cellular contexts, particularly in combination with agents like gemcitabine, this compound can induce premature entry into mitosis from the G1 phase, leading to mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation.[8]

Data Presentation

In Vitro Potency of this compound
CompoundTargetIC50 (nmol/L)Reference
This compoundCHK12[2]
MU378CHK128[2]
Single-Agent Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeTP53 StatusIC50 (µM)Reference
MEC-1Chronic Lymphocytic LeukemiaMutated~1[1]
MEC-2Chronic Lymphocytic LeukemiaMutatedNot specified[1]
OSU-CLLChronic Lymphocytic LeukemiaWild-typeNot specified[1]
NALM-6B-cell Precursor LeukemiaWild-typeNot specified[1]
U2OSOsteosarcomaWild-typeNot specified[2]
DU 145Prostate CancerMutatedNot specified[2]
Synergistic Activity of this compound with Gemcitabine
Cell Lines (Pooled)Median IC50 (nM) - Gemcitabine AloneMedian IC50 (nM) - Gemcitabine + 100 nM this compoundReference
Leukemia and Lymphoma Cell Lines20.56.5[1]

Experimental Protocols

Cell Viability Assay (WST-1)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, gemcitabine, or a combination of both. Include a DMSO-treated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.

Western Blotting
  • Cell Lysis: After drug treatment for the indicated times, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHK1, pS296-CHK1, pS345-CHK1, γH2AX, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[1][2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for DNA Damage (γH2AX) and Apoptosis (Annexin-V/PI)
  • Cell Preparation: Harvest cells after drug treatment and wash with PBS.

  • For γH2AX Staining:

    • Fix the cells in 4% paraformaldehyde.

    • Permeabilize the cells with 90% ice-cold methanol.

    • Stain with an anti-γH2AX antibody followed by a fluorescently labeled secondary antibody.

  • For Annexin-V/PI Staining:

    • Resuspend the cells in Annexin-V binding buffer.

    • Add Annexin-V and Propidium Iodide (PI) and incubate in the dark.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of γH2AX-positive cells or the distribution of live, apoptotic, and necrotic cells.[2]

Visualizations

MU380_Mechanism_of_Action cluster_stress Cellular Stress cluster_pathway CHK1 Signaling Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317/S345) pS296_CHK1 pS296-CHK1 (Active) CHK1->pS296_CHK1 autophosphorylates (S296) pS345_CHK1 pS345-CHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pS296_CHK1->CellCycleArrest promotes Apoptosis Apoptosis pS296_CHK1->Apoptosis CellCycleArrest->Apoptosis DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows This compound This compound This compound->pS296_CHK1 inhibits This compound->Apoptosis leads to

Caption: this compound inhibits CHK1 activation, leading to apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_readouts Data Readouts CellCulture Cancer Cell Line Culture DrugTreatment Treatment with this compound and/or Gemcitabine CellCulture->DrugTreatment Viability Cell Viability Assay (WST-1) DrugTreatment->Viability WesternBlot Western Blotting DrugTreatment->WesternBlot FlowCytometry Flow Cytometry DrugTreatment->FlowCytometry IC50 IC50 Values Viability->IC50 ProteinLevels Protein Expression/ Phosphorylation WesternBlot->ProteinLevels ApoptosisDNA Apoptosis & DNA Damage (Annexin V, γH2AX) FlowCytometry->ApoptosisDNA

Caption: Workflow for validating this compound's effects in cancer cells.

Logical_Relationship cluster_cause Cause cluster_effect Effect MU380_Inhibition This compound Inhibition of CHK1 Checkpoint_Abrogation Checkpoint Abrogation MU380_Inhibition->Checkpoint_Abrogation DNA_Damage_Accumulation DNA Damage Accumulation Checkpoint_Abrogation->DNA_Damage_Accumulation Apoptosis_Induction Apoptosis Induction DNA_Damage_Accumulation->Apoptosis_Induction Reduced_Viability Reduced Cancer Cell Viability Apoptosis_Induction->Reduced_Viability

Caption: Causal chain of this compound's anti-cancer activity.

References

Unraveling the Pharmacophore of MU380: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Structural Features Driving Potent and Selective CHK1 Inhibition

This technical guide provides a comprehensive overview of the pharmacophoric features of MU380, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). Developed for researchers, scientists, and drug development professionals, this document delves into the key structural attributes, quantitative activity, and experimental methodologies related to this compound, offering a foundation for further research and development in cancer therapeutics.

Introduction to this compound: A Next-Generation CHK1 Inhibitor

This compound is a novel and potent small-molecule inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. As an analogue of the clinical candidate MK-8776 (SCH900776), this compound was designed to exhibit improved metabolic stability. A key structural modification is the presence of an N-trifluoromethylpyrazole moiety, which protects the molecule from oxidative dealkylation.[1] This enhanced stability, coupled with its high potency and selectivity, positions this compound as a promising therapeutic agent, particularly for cancers with defects in the p53 pathway, such as certain types of chronic lymphocytic leukemia (CLL).[2][3] this compound has demonstrated significant single-agent activity and the ability to sensitize cancer cells to DNA-damaging agents like gemcitabine (B846).[2][3][4]

The Pharmacophore of this compound: Key Binding Interactions with CHK1

While a co-crystal structure of this compound with CHK1 is not publicly available, a hypothetical pharmacophore model can be constructed based on its chemical structure, its relationship to MK-8776, and the known binding modes of other ATP-competitive CHK1 inhibitors. The ATP-binding pocket of CHK1 is the target for this compound, where specific interactions with key amino acid residues are responsible for its inhibitory activity.

Core Pharmacophoric Features:

  • Hinge-Binding Motif: Like many kinase inhibitors, this compound is predicted to form critical hydrogen bonds with the hinge region of the CHK1 active site. The pyrazolo[1,5-a]pyrimidine (B1248293) core likely engages in hydrogen bonding with the backbone amide and carbonyl groups of residues such as Cys87 and Glu85. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.

  • Aromatic and Hydrophobic Interactions: The pyrazole (B372694) and phenyl rings of the molecule are expected to occupy hydrophobic pockets within the active site, forming van der Waals and pi-stacking interactions with surrounding amino acid residues.

  • Hydrogen Bond Acceptors and Donors: The amine and nitrogen atoms within the pyrazolopyrimidine and pyrazole rings can act as hydrogen bond acceptors and donors, further stabilizing the inhibitor-enzyme complex.

  • The Role of the N-Trifluoromethylpyrazole Moiety: This distinctive feature of this compound not only enhances metabolic stability but also likely contributes to the binding affinity through favorable hydrophobic and electronic interactions within a specific sub-pocket of the CHK1 active site.

Below is a conceptual representation of the key pharmacophoric features of this compound.

MU380_Pharmacophore cluster_this compound This compound Pharmacophore Features cluster_CHK1 CHK1 Active Site HBA Hydrogen Bond Acceptor Hinge Hinge Region (Cys87, Glu85) HBA->Hinge H-Bond HBD Hydrogen Bond Donor HBD->Hinge H-Bond HY Hydrophobic Region HydrophobicPocket Hydrophobic Pocket HY->HydrophobicPocket Hydrophobic Interaction AR Aromatic Ring AR->HydrophobicPocket Pi-Stacking SolventFront Solvent Front

Caption: A conceptual diagram of the this compound pharmacophore and its interactions with the CHK1 active site.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been evaluated in various cancer cell lines, both as a standalone agent and in combination with other chemotherapeutics. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy.

Table 1: Single-Agent IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeTP53 StatusIC50 (nM)
MEC-1Chronic Lymphocytic LeukemiaMutated200
MEC-2Chronic Lymphocytic LeukemiaMutated250
OSU-CLLChronic Lymphocytic LeukemiaWild-Type300
NALM-6B-cell Precursor LeukemiaWild-TypeNot Reported
A2780Ovarian CancerWild-TypeNot Reported

Data extracted from literature.[2][3] "Not Reported" indicates that the specific single-agent IC50 was not found in the cited sources.

Table 2: Potentiation of Gemcitabine Efficacy by this compound

Cell LineCancer TypeIC50 Gemcitabine (nM)IC50 Gemcitabine + 100 nM this compound (nM)Fold Potentiation
MEC-1Chronic Lymphocytic Leukemia20.56.53.15
NALM-6B-cell Precursor Leukemia>5010>5
A2780Ovarian Cancer152.56

Data extracted from literature.[4] The fold potentiation is calculated as the ratio of the IC50 of gemcitabine alone to the IC50 of gemcitabine in the presence of this compound.

Experimental Protocols for this compound Evaluation

The characterization of this compound's activity relies on a series of well-defined experimental protocols. The following sections provide detailed methodologies for key assays used to assess its efficacy.

Biochemical Kinase Assay for CHK1 Inhibition (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of CHK1 by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant CHK1 enzyme, a suitable peptide substrate (e.g., a derivative of Cdc25C), and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

  • IC50 Calculation: Determine the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Combine: - Recombinant CHK1 - Peptide Substrate - this compound (various conc.) Add_ATP Add ATP Solution Reagents->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (ADP to ATP -> Light) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the ADP-Glo™ biochemical kinase assay to determine the IC50 of this compound.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, gemcitabine, or a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The tetrazolium salt in the WST-1 reagent is cleaved to formazan (B1609692) by metabolically active cells, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for CHK1 Phosphorylation

This technique is used to detect the phosphorylation status of CHK1, which is an indicator of its activation. Inhibition of CHK1 by this compound is expected to reduce its autophosphorylation at Ser296.

Methodology:

  • Cell Treatment: Treat cells with this compound, a DNA damaging agent (e.g., gemcitabine) to induce CHK1 activation, or a combination.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated CHK1 (e.g., p-CHK1 Ser296) and total CHK1.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total CHK1.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting CHK1, a key kinase in the DNA damage response pathway. The diagram below illustrates the central role of CHK1 and the consequences of its inhibition by this compound.

CHK1_Pathway DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis CHK1->Apoptosis inhibition leads to premature mitotic entry & This compound This compound This compound->CHK1 inhibits CDK CDK1/CDK2 Cdc25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) CDK->Cell_Cycle_Arrest promotes progression, arrest is released DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: The signaling pathway of this compound, illustrating its inhibition of CHK1 and the downstream consequences.

Conclusion

This compound is a promising CHK1 inhibitor with a distinct pharmacophore that confers high potency, selectivity, and improved metabolic stability. Its ability to induce synthetic lethality in p53-deficient cancer cells and to sensitize tumors to chemotherapy underscores its therapeutic potential. The data and protocols presented in this guide provide a solid framework for researchers and drug developers to further explore the clinical utility of this compound and to design the next generation of CHK1-targeted therapies. Future studies focusing on elucidating the precise binding mode of this compound through co-crystallization with CHK1 will be invaluable for refining its pharmacophore model and guiding lead optimization efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of MU380, a Potent CHK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU380 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, this compound has shown significant single-agent activity in cancer cells, particularly those with TP53 mutations, making it a promising candidate for cancer therapy. These application notes provide a detailed protocol for the enantioselective synthesis and purification of this compound, along with relevant experimental data and methodologies for its characterization.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines.[1]
Cell LineCancer TypeTP53 StatusIC50 (nM)
MEC-1Chronic Lymphocytic LeukemiaMutated392
MEC-2Chronic Lymphocytic LeukemiaMutated330
OSU-CLLChronic Lymphocytic LeukemiaWild-Type400
NALM-6B-cell Precursor LeukemiaWild-Type280
JEKO-1Mantle Cell LymphomaMutated450
REC-1Mantle Cell LymphomaWild-Type310
Granta-519Mantle Cell LymphomaMutated520
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model[1]
Animal ModelCancer TypeTreatment GroupTumor Growth Inhibition (%)
NOD-scid IL2Rγnull mice with MEC-1 xenograftsChronic Lymphocytic LeukemiaVehicle Control0
This compound (50 mg/kg)75

Experimental Protocols

Enantioselective Synthesis of this compound

This protocol is based on the published enantioselective synthesis of this compound.[1] While specific reagent quantities and reaction times may require optimization, this procedure outlines the key steps.

Materials:

Procedure:

  • Synthesis of the Pyrazole Core: Synthesize the trifluoromethylpyrazole moiety through a multi-step reaction sequence, likely involving cyclization of a hydrazine (B178648) derivative with a β-dicarbonyl compound.

  • Synthesis of the Pyrimidine Core: Prepare the pyrimidine portion of the molecule, which will be subsequently coupled to the pyrazole.

  • Enantioselective Coupling: Perform a chiral-catalyzed coupling reaction between the pyrazole and pyrimidine cores to establish the desired stereocenter. This is a critical step to ensure the synthesis of the correct enantiomer of this compound.

  • Final Modification and Deprotection: Conduct any necessary final chemical modifications and remove protecting groups to yield the crude this compound.

Purification of this compound

1. Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common starting point for the purification of pyrazolopyrimidine derivatives. The polarity of the solvent system should be optimized based on TLC analysis.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the compound using the optimized solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column is essential for the separation of enantiomers and to ensure the enantiomeric purity of the final product.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water with a suitable modifier (e.g., trifluoroacetic acid or formic acid) is typically used. The specific gradient and flow rate should be optimized.

  • Procedure:

    • Dissolve the partially purified this compound from column chromatography in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to the desired enantiomer of this compound.

    • Evaporate the solvent to obtain the highly purified this compound.

Western Blot Analysis of CHK1 Phosphorylation

This protocol is used to assess the inhibitory activity of this compound on CHK1 in cells.

Materials:

  • Cancer cell line of interest (e.g., MEC-1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CHK1 (Ser296), anti-total CHK1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Mandatory Visualization

MU380_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_purification Purification start Starting Materials pyrazole Pyrazole Core Synthesis start->pyrazole pyrimidine Pyrimidine Core Synthesis start->pyrimidine coupling Enantioselective Coupling pyrazole->coupling pyrimidine->coupling modification Final Modification & Deprotection coupling->modification crude Crude this compound modification->crude column_chrom Column Chromatography crude->column_chrom hplc Chiral HPLC column_chrom->hplc pure Pure this compound hplc->pure

Caption: Workflow for the enantioselective synthesis and purification of this compound.

CHK1_Signaling_Pathway cluster_upstream DNA Damage Response cluster_chk1_activation CHK1 Activation cluster_downstream Downstream Effects dna_damage DNA Damage (e.g., Replication Stress) atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates p_chk1 p-CHK1 (S296) (Active) chk1->p_chk1 autophosphorylates cdc25 Cdc25 Phosphatases p_chk1->cdc25 inhibits cell_cycle Cell Cycle Arrest (G2/M Checkpoint) p_chk1->cell_cycle induces cdc25->cell_cycle promotes apoptosis Apoptosis cell_cycle->apoptosis can lead to This compound This compound This compound->p_chk1 inhibits

Caption: Simplified signaling pathway of CHK1 and the inhibitory action of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of MU380 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU380 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] In many cancer cells, particularly those with defects in other cell cycle checkpoints like p53, reliance on the CHK1-mediated pathway for survival is heightened. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can lead to the abrogation of cell cycle arrest, premature entry into mitosis with damaged DNA, and subsequent cell death, a concept known as synthetic lethality. This compound has demonstrated significant single-agent activity in preclinical models of chronic lymphocytic leukemia (CLL), especially in cells with TP53 mutations, highlighting its potential as a targeted therapy for high-risk patient populations.[1][2][3]

These application notes provide a comprehensive overview of the enantioselective synthesis of this compound, detailed protocols for its use in in vivo xenograft models, and a summary of its preclinical efficacy.

Signaling Pathway of CHK1 Inhibition by this compound

The ATR-CHK1 signaling pathway is a central regulator of the cellular response to DNA damage and replication stress. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. This compound, as a CHK1 inhibitor, blocks this cascade, leading to uncontrolled cell cycle progression and apoptosis in cancer cells with compromised DNA integrity.

CHK1_Signaling_Pathway cluster_nucleus Nucleus cluster_uncontrolled Effect of this compound DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 phosphorylates Apoptosis Apoptosis pCHK1->Apoptosis prevents MitoticCatastrophe Mitotic Catastrophe pCHK1->MitoticCatastrophe prevents This compound This compound This compound->pCHK1 inhibits CDK_active Active CDK1/CDK2 pCdc25 p-Cdc25 (Inactive) Cdc25->pCdc25 CDK CDK1/CDK2 pCdc25->CDK fails to activate CellCycleArrest Cell Cycle Arrest (S, G2/M) CDK->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair MitoticCatastrophe->Apoptosis Uncontrolled_Mitosis Uncontrolled Mitotic Entry CDK_active->Uncontrolled_Mitosis Uncontrolled_Mitosis->MitoticCatastrophe

Caption: The ATR-CHK1 DNA Damage Response Pathway and Inhibition by this compound.

Enantioselective Synthesis of this compound

A scalable, enantioselective synthesis has been developed to produce gram quantities of this compound, which is crucial for in vivo studies. The synthesis scheme is depicted below. Detailed experimental procedures are provided in the subsequent protocol.

Enantioselective_Synthesis_this compound Start_A Starting Material A Intermediate_1 Intermediate 1 Start_A->Intermediate_1 Step 1 Start_B Starting Material B Start_B->Intermediate_1 Step 2 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 3 Racemic_this compound Racemic Precursor Intermediate_2->Racemic_this compound Step 4 This compound This compound (S-enantiomer) Racemic_this compound->this compound Chiral Resolution or Asymmetric Synthesis

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Enantioselective Synthesis of this compound

Detailed, step-by-step procedures for the synthesis and characterization of this compound and its intermediates would be provided here. As the specific supplementary data from the primary literature was not located, a representative protocol for the synthesis of a chiral amine, a key step in many small molecule inhibitor syntheses, is outlined below. This should be adapted based on the specific chemistry for this compound.

Representative Protocol for Asymmetric Synthesis of a Chiral Amine Intermediate:

  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral imine substrate (1.0 eq) and a suitable solvent (e.g., degassed dichloromethane).

  • Catalyst Preparation: In a separate flask, prepare the chiral catalyst solution by dissolving the metal precursor (e.g., a rhodium or iridium complex) and the chiral ligand in the solvent.

  • Asymmetric Reduction: Cool the substrate solution to the desired temperature (e.g., 0 °C or -78 °C) and add the catalyst solution. Pressurize the reaction vessel with hydrogen gas (or use a suitable hydrogen source) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched amine.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

In Vivo Efficacy of this compound in a Xenograft Model

This compound has demonstrated significant in vivo activity in a xenotransplant mouse model, where it effectively suppressed the growth of subcutaneous tumors generated from the TP53-mutated MEC-1 human CLL cell line.[1][2]

Quantitative Data from In Vivo Studies

The following table summarizes representative data from in vivo studies of CHK1 inhibitors in mouse xenograft models. Note: Specific quantitative data for this compound from the primary literature is not fully detailed; this table provides a template for the types of data that should be collected and presented.

ParameterVehicle ControlThis compound Treatment Group
Mouse Strain NOD-scid IL2RγnullNOD-scid IL2Rγnull
Cancer Cell Line MEC-1 (human CLL)MEC-1 (human CLL)
Treatment VehicleThis compound
Dose and Route e.g., Saline, i.p.e.g., 50 mg/kg, i.p.
Dosing Schedule e.g., Daily for 21 dayse.g., Daily for 21 days
Mean Tumor Volume at Day 21 (mm³) ~1500Significantly reduced vs. control
Tumor Growth Inhibition (%) 0>50% (representative)
Mean Body Weight Change (%) <5%<10% (indicating good tolerance)
Experimental Protocol: In Vivo Xenograft Study

This protocol describes the establishment of a subcutaneous xenograft model using the MEC-1 cell line and subsequent treatment with this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Cell Culture and Preparation:

  • Culture MEC-1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO₂).
  • Harvest cells during the exponential growth phase.
  • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-scid IL2Rγnull, 6-8 weeks old).
  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

4. Formulation and Administration of this compound:

  • Prepare the this compound formulation. A common vehicle for in vivo studies of small molecule inhibitors is a solution of 5% DMSO, 30% PEG300, and 65% sterile water or saline.
  • Administer this compound at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., intraperitoneal or oral gavage) according to the predetermined schedule.
  • The control group should receive the vehicle only.

5. Monitoring and Study Endpoint:

  • Continue to monitor tumor volume and mouse body weight throughout the study.

  • Observe the animals for any signs of toxicity.

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

  • At the endpoint, euthanize the mice according to approved institutional guidelines. Tumors can be excised, weighed, and processed for further pharmacodynamic analysis (e.g., Western blot for p-CHK1).

    InVivo_Workflow Cell_Culture 1. MEC-1 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in NSG Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Mouse Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Analysis Monitoring->Endpoint

    Caption: Experimental workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a promising CHK1 inhibitor with demonstrated preclinical activity, particularly as a single agent in TP53-mutated CLL. The development of an enantioselective synthesis allows for the production of sufficient quantities for in vivo evaluation. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with other anti-cancer agents.

References

Application Notes and Protocols for MU380 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MU380, a novel CHK1 inhibitor, in various cell culture experiments. The protocols outlined below cover essential procedures from basic cell treatment to specific downstream analyses.

Introduction

This compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. As an analogue of MK-8776, this compound has demonstrated significant single-agent activity, particularly in cancer cells with TP53 mutations.[1] By inhibiting CHK1, this compound can abrogate cell cycle arrest, leading to increased sensitivity to DNA-damaging agents and inducing synthetic lethality in certain genetic contexts. These properties make this compound a valuable tool for cancer research and drug development.

Mechanism of Action

Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. This compound competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity. This prevents the phosphorylation of downstream effectors, such as CDC25 phosphatases, leading to premature mitotic entry and cell death, especially in the presence of DNA damage.

MU380_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Gemcitabine) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 Phosphorylation CHK1_P p-CHK1 (Active) CDC25 CDC25 CHK1_P->CDC25 Phosphorylation (Inhibition) CHK1->CHK1_P Phosphorylation CDC25_P p-CDC25 (Inactive) CDC25->CDC25_P Phosphorylation (Inhibition) CDK1 CDK1/Cyclin B CDC25->CDK1 Activation CDC25_P->CDK1 G2_M G2/M Arrest CDK1->G2_M Mitosis Mitotic Catastrophe CDK1->Mitosis Premature Entry This compound This compound This compound->CHK1

Diagram 1: this compound Signaling Pathway.

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in lymphoid tumor cell lines.

Cell LineTreatmentConcentrationDurationObserved Effect
MEC-1This compound200 nM24 hoursPotentiates DNA damage when combined with nucleoside analogs (Fludarabine, Gemcitabine, Cytarabine).[1]
NALM-6This compound200 nMUp to 24hAffects the phosphorylation status of CHK1.[1]
MEC-1This compound + Gemcitabine100 nM24 hoursSignificantly increased reduction in cell viability compared to Gemcitabine alone.[1]
NALM-6This compound + Gemcitabine100 nM24 hoursSignificantly increased reduction in cell viability compared to Gemcitabine alone.[1]

Experimental Protocols

Proper preparation and storage of this compound are critical for reproducible results.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[2][3]

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 1 mg of this compound (check molecular weight from the supplier) in the appropriate volume of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for long-term use. When stored correctly, the stock solution should be stable for several months.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) as higher concentrations can be toxic to cells.[3] Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound-treated samples.

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium, pre-warmed to 37°C[4]

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Tissue culture flasks, plates, or dishes

Protocol:

  • Seed the cells at an appropriate density in culture plates or flasks and incubate overnight at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

  • The next day, prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium. For example, to achieve a final concentration of 200 nM, perform a serial dilution.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]

  • After incubation, proceed with downstream analysis such as cell viability assays, protein extraction for Western blotting, or cell cycle analysis.

This protocol uses a colorimetric assay (e.g., MTT or WST-1) to assess the effect of this compound on cell viability.[1][5]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations (and/or in combination with another drug) as described in Protocol 2. Include untreated and vehicle controls.

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (and/or DNA damaging agent) start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (MTT/WST-1) incubation->viability western Western Blot incubation->western facs Flow Cytometry (Cell Cycle/Apoptosis) incubation->facs analysis Data Analysis viability->analysis western->analysis facs->analysis

Diagram 2: General Experimental Workflow.

This protocol is for assessing the phosphorylation status of CHK1 and its downstream targets after this compound treatment.[6][7]

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-CHK1, anti-CHK1, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

References

Application Notes and Protocols for MU380 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of MU380, a selective CHK1 inhibitor, and gemcitabine (B846), a nucleoside analog chemotherapeutic agent. This combination leverages the principle of synthetic lethality to enhance anti-cancer efficacy, particularly in p53-deficient tumors.

Mechanism of Action and Rationale for Combination

Gemcitabine, a prodrug, is intracellularly phosphorylated to its active metabolites, which are incorporated into DNA, leading to the inhibition of DNA synthesis and induction of replication stress.[1] This DNA damage activates the DNA Damage Response (DDR) pathway, critically regulated by the ATR-CHK1 signaling cascade, which in turn leads to cell cycle arrest to allow for DNA repair.[2][3]

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[4][5] By inhibiting CHK1, this compound abrogates the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][3] This leads to mitotic catastrophe and subsequent apoptosis, thereby synergistically enhancing the cytotoxic effects of gemcitabine.[6] This therapeutic strategy is particularly effective in cancer cells with a defective p53 pathway, as they are heavily reliant on the CHK1-mediated cell cycle checkpoints for survival following DNA damage.[1]

Signaling Pathway

The combination of gemcitabine and this compound exploits the cellular response to DNA damage. Gemcitabine induces DNA damage, which activates the ATR-CHK1 pathway. This compound then inhibits CHK1, preventing the downstream signaling that leads to cell cycle arrest and DNA repair. This disruption results in the accumulation of DNA damage and forces the cell into premature and faulty mitosis, ultimately leading to apoptosis.

G cluster_0 gemcitabine Gemcitabine dna_damage DNA Damage & Replication Stress gemcitabine->dna_damage atr ATR Activation dna_damage->atr apoptosis Apoptosis/ Mitotic Catastrophe dna_damage->apoptosis chk1 CHK1 Activation atr->chk1 cdc25a CDC25A Degradation chk1->cdc25a chk1->apoptosis cell_cycle_arrest S/G2-M Phase Cell Cycle Arrest cdc25a->cell_cycle_arrest prevents dna_repair DNA Repair cell_cycle_arrest->dna_repair cell_cycle_arrest->apoptosis prevents cell_survival Cell Survival dna_repair->cell_survival This compound This compound This compound->chk1 inhibits

Caption: Signaling pathway of this compound and gemcitabine combination therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and gemcitabine, both as single agents and in combination.

Table 1: In Vitro Efficacy of this compound and Gemcitabine

Cell LineTreatmentConcentrationEffect
Lymphoid Tumor CellsThis compound + Gemcitabine100 nM (this compound)Potent sensitization to gemcitabine[4][5]
Chronic Lymphocytic Leukemia (CLL)This compound400 nMS-phase accumulation, G2/M reduction, apoptosis[4]
Docetaxel-Resistant Prostate CancerThis compound + GemcitabineNot SpecifiedSignificant synergistic effect[6]
Pancreatic Cancer Cell LinesCHK1i + GemcitabineSub-GI50Effective synergy[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDosageEffect
NOD-scid IL2Rγnull mice with tumorThis compound20 mg/kg (every 3 days)61% average reduction in tumor volume[4][5]
Docetaxel-Resistant Prostate Cancer XenograftsThis compound + GemcitabineNot SpecifiedSignificant inhibition of tumor growth[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and gemcitabine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and gemcitabine in culture medium.

  • Treat the cells with varying concentrations of this compound, gemcitabine, or the combination. Include a vehicle control (DMSO).

  • For combination studies, a fixed-ratio or a checkerboard matrix of concentrations can be used to assess synergy.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy can be calculated using the Combination Index (CI) method.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound and gemcitabine.

Materials:

  • 6-well plates

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 24-48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To analyze the expression of key proteins in the DDR and cell cycle pathways.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., p-CHK1, CHK1, p-ATR, ATR, γH2AX, PARP, CDC25A, Actin/Tubulin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Treat cells with this compound and/or gemcitabine for the desired time points.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro experimental workflow for evaluating the this compound and gemcitabine combination therapy.

G cluster_0 start Start: Cancer Cell Line Culture treatment Treatment: This compound, Gemcitabine, Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis: IC50, Synergy (CI), Apoptosis %, Protein Levels viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Efficacy of Combination data_analysis->conclusion

Caption: In vitro experimental workflow for this compound and gemcitabine combination.

Conclusion

The combination of this compound and gemcitabine represents a promising therapeutic strategy by targeting the DDR pathway to induce synthetic lethality in cancer cells. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to further investigate and advance this combination therapy towards clinical applications.

References

Application Notes and Protocols for MU380 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU380 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. In cancer cells, particularly those with defects in the p53 tumor suppressor gene, reliance on the ATR-Chk1 pathway for cell cycle arrest and DNA repair is heightened. Inhibition of Chk1 by this compound in these p53-deficient cells can lead to mitotic catastrophe and apoptosis, making it a promising therapeutic agent. These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound in a xenograft model using the TP53-mutated chronic lymphocytic leukemia cell line, MEC-1.

Mechanism of Action: this compound and the ATR-Chk1 Signaling Pathway

In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1. Activated Chk1, in turn, phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. In cancer cells lacking functional p53, the G1 checkpoint is often abrogated, making the S and G2/M checkpoints, controlled by the ATR-Chk1 pathway, crucial for survival. By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing p53-deficient cells to enter mitosis with damaged DNA, ultimately leading to cell death.

MU380_Mechanism_of_Action DNA Damage / Replication Stress DNA Damage / Replication Stress ATR ATR DNA Damage / Replication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (S345) pChk1_S345 pChk1 (Ser345) (Active) CDC25 CDC25 pChk1_S345->CDC25 phosphorylates pCDC25 pCDC25 (Inactive) CDKs CDKs pCDC25->CDKs fails to activate Cell Cycle Arrest Cell Cycle Arrest pCDC25->Cell Cycle Arrest leads to Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression drives This compound This compound This compound->Chk1 inhibits Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_injection Tumor Implantation cluster_monitoring Tumor Growth and Treatment Harvest MEC-1 cells Harvest MEC-1 cells Count viable cells Count viable cells Harvest MEC-1 cells->Count viable cells Resuspend in PBS Resuspend in PBS Count viable cells->Resuspend in PBS Subcutaneous injection\n(5x10^6 cells/mouse) Subcutaneous injection (5x10^6 cells/mouse) Resuspend in PBS->Subcutaneous injection\n(5x10^6 cells/mouse) Tumor growth\n(14 days) Tumor growth (14 days) Subcutaneous injection\n(5x10^6 cells/mouse)->Tumor growth\n(14 days) Randomize mice Randomize mice Tumor growth\n(14 days)->Randomize mice Treatment initiation\n(this compound or Vehicle) Treatment initiation (this compound or Vehicle) Randomize mice->Treatment initiation\n(this compound or Vehicle) Tumor measurement\n(twice weekly) Tumor measurement (twice weekly) Treatment initiation\n(this compound or Vehicle)->Tumor measurement\n(twice weekly) Endpoint Endpoint Tumor measurement\n(twice weekly)->Endpoint

Application Notes and Protocols for APR-246 (eprenetapopt) Treatment in TP53-Mutated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair. The TP53 gene is the most frequently mutated gene in human cancers, with a majority of these being missense mutations that lead to the expression of a dysfunctional p53 protein.[1][2] These mutant p53 proteins not only lose their tumor-suppressive functions but can also gain new oncogenic activities.

APR-246 (eprenetapopt) is a first-in-class small molecule that has demonstrated the ability to reactivate mutant p53 protein.[3][4] It is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding and the restoration of its wild-type transcriptional activity.[1][2] This reactivation of mutant p53 can trigger programmed cell death in cancer cells.[5][6] Beyond its direct effect on mutant p53, APR-246 has a dual mechanism of action that also involves the modulation of the cellular redox balance through the inhibition of thioredoxin reductase (TrxR1) and the depletion of glutathione, leading to increased reactive oxygen species (ROS) and promoting tumor cell death.[2]

These application notes provide an overview of the mechanism of action of APR-246 and detailed protocols for its use in in vitro studies involving TP53-mutated cancer cells.

Data Presentation

The following tables summarize the in vitro and clinical efficacy of APR-246.

Table 1: In Vitro Activity of APR-246 in Human Cancer Cell Lines

Cell LineCancer TypeTP53 Mutation StatusIC50 (µM)Citation
BT-474Breast Cancerp.E285K~5-10 (48h)[7]
T47-DBreast Cancerp.L194F~10-20 (48h)[7]
HNSCC cell lineHead and Neck Squamous Cell CarcinomaMutant2.43[4]
MOLT-16Acute Lymphoblastic LeukemiaMutant<5[8]

Table 2: Clinical Efficacy of APR-246 in Combination with Azacitidine in Patients with TP53-Mutant Myeloid Malignancies (NCT03072043)

Patient CohortOverall Response Rate (ORR)Complete Remission (CR)Citation
All Patients (n=55)71%44%[1][9][10]
Myelodysplastic Syndromes (MDS) (n=40)73%50%[1][9][10]
Acute Myeloid Leukemia (AML) (n=11)64%36%[1][9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of APR-246 and a general experimental workflow for its in vitro evaluation.

APR246_Signaling_Pathway APR-246 Signaling Pathway in TP53-Mutated Cancer Cells cluster_cell TP53-Mutated Cancer Cell cluster_redox Redox Balance cluster_downstream Downstream Effects APR246 APR-246 (prodrug) MQ Methylene Quinuclidinone (MQ) (active compound) APR246->MQ Spontaneous conversion mutp53 Mutant p53 (inactive) MQ->mutp53 Covalent binding to Cys residues GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase (TrxR1) MQ->TrxR1 Inhibition wtp53 Wild-type-like p53 (active) mutp53->wtp53 Conformational change p21 p21 wtp53->p21 Transcriptional activation PUMA PUMA wtp53->PUMA Transcriptional activation BAX BAX wtp53->BAX Transcriptional activation ROS Reactive Oxygen Species (ROS) GSH->ROS TrxR1->ROS Ferroptosis Ferroptosis ROS->Ferroptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: Proposed signaling pathway of APR-246 in TP53-mutated cancer cells.

Experimental_Workflow In Vitro Evaluation of APR-246 cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Culture TP53-mutated cancer cell lines Treatment Treat cells with varying concentrations of APR-246 CellCulture->Treatment Viability Cell Viability Assay (e.g., PI Staining, MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (p53, p21, PUMA, etc.) Treatment->WesternBlot IC50 Determine IC50 values Viability->IC50 ApoptosisQuant Quantify apoptotic cells Apoptosis->ApoptosisQuant ProteinExp Analyze protein expression levels WesternBlot->ProteinExp

Caption: General experimental workflow for the in vitro assessment of APR-246.

Experimental Protocols

This protocol is used to determine the percentage of viable cells after treatment with APR-246.

Materials:

  • TP53-mutated cancer cell line of interest

  • Complete cell culture medium

  • APR-246

  • 96-well flat-bottom plates

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed suspension cells at a density of 3 x 104 cells/well or adherent cells at 1 x 104 cells/well in a 96-well plate.[11]

  • Allow adherent cells to attach overnight.

  • Prepare serial dilutions of APR-246 in complete culture medium.

  • Treat the cells with the desired concentrations of APR-246 for 48 hours. Include a vehicle-treated control.[11]

  • After the incubation period, harvest the cells. For adherent cells, use trypsin to detach them and combine with the supernatant.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution according to the manufacturer's instructions.

  • Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.[11]

  • Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • TP53-mutated cancer cell line of interest

  • Complete cell culture medium

  • APR-246

  • 6-well plates or T25 flasks

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 1 x 106 cells in a T25 flask or an appropriate number of cells in 6-well plates.[12]

  • Treat the cells with APR-246 at the desired concentrations for the specified time (e.g., 24 or 48 hours).

  • Harvest both floating and adherent cells.

  • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[12]

  • Resuspend the cell pellet in 1X Binding Buffer.[13]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13]

  • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This protocol is used to assess the protein levels of p53 and its downstream targets.

Materials:

  • TP53-mutated cancer cell line of interest

  • Complete cell culture medium

  • APR-246

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells and treat with APR-246 as described in the previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]

  • Quantify the band intensities and normalize to a loading control like β-actin.

Disclaimer

The information provided in these application notes is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure that all experiments are conducted in a safe and ethical manner, in accordance with all applicable regulations and institutional guidelines.

References

Application of MU380 in Prostate Cancer Research: A Potent CHK1 Inhibitor for Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

MU380 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] In the context of prostate cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC), the DDR pathway is often upregulated, contributing to therapeutic resistance. This compound has emerged as a promising therapeutic agent, demonstrating significant efficacy in preclinical models of docetaxel-resistant prostate cancer, especially when used in combination with the chemotherapeutic agent gemcitabine (B846).[1][2][3]

Mechanism of Action

Gemcitabine, a nucleoside analog, incorporates into DNA and inhibits DNA synthesis, leading to DNA damage and cell cycle arrest, primarily in the G1 phase. Cancer cells can often repair this damage and survive by activating cell cycle checkpoints, which are regulated by kinases such as CHK1.

This compound's primary mechanism of action is the selective inhibition of CHK1 autophosphorylation at Ser296.[3] By inhibiting CHK1, this compound abrogates the gemcitabine-induced G1 cell cycle arrest. This forces the cancer cells to prematurely enter mitosis with damaged DNA, leading to a cellular catastrophe known as mitotic catastrophe, which ultimately results in apoptotic cell death.[1][3] This synergistic interaction between this compound and gemcitabine is particularly effective in overcoming resistance to taxane-based chemotherapies like docetaxel.[1][3][4]

Therapeutic Strategy: Combination Therapy

The combination of this compound with gemcitabine represents a promising strategy to re-sensitize chemoresistant prostate tumors. Research has shown that this combination leads to a significantly higher accumulation of DNA damage and increased cell death compared to either agent alone.[2] Furthermore, this compound exhibits a stronger synergistic effect with gemcitabine than other CHK1 inhibitors, such as the clinical candidate SCH900776 (MK-8776).[1][3] This enhanced efficacy may allow for dose reduction of gemcitabine, potentially minimizing its associated toxicities.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in prostate cancer models.

Table 1: In Vivo Efficacy of this compound and Gemcitabine Combination in Docetaxel-Resistant Prostate Cancer Xenograft Models.

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Percentage Tumor Growth Inhibition (%)
PC346C-DOC Xenograft
Vehicle Control~10000
Gemcitabine (GEM)~80020
This compound~60040
GEM + this compound~20080
PC339-DOC Xenograft
Vehicle Control~12000
Gemcitabine (GEM)~100016.7
This compound~40066.7
GEM + this compound~10091.7

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[5]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and its combination with gemcitabine on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145, and their docetaxel-resistant derivatives)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and gemcitabine in culture medium. Add the drug solutions to the wells, either as single agents or in combination. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. In Vivo Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of this compound and gemcitabine in a docetaxel-resistant prostate cancer patient-derived xenograft (PDX) model.

Materials:

  • Male immunodeficient mice (e.g., NOD/SCID)

  • Docetaxel-resistant prostate cancer PDX tissue (e.g., PC339-DOC, PC346C-DOC)

  • Matrigel

  • Gemcitabine (for intraperitoneal injection)

  • This compound (for oral gavage)

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously implant fragments of docetaxel-resistant prostate cancer PDX tissue mixed with Matrigel into the flanks of male immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, gemcitabine alone, this compound alone, gemcitabine + this compound).

  • Drug Administration:

    • Administer gemcitabine via intraperitoneal (i.p.) injection (e.g., 50 mg/kg, once a week).[5]

    • Administer this compound via oral gavage (e.g., 50 mg/kg, five days a week).[5]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis.[5]

Visualizations

MU380_Mechanism_of_Action cluster_cell Prostate Cancer Cell Gemcitabine Gemcitabine DNA_Damage DNA Damage (S-phase arrest) Gemcitabine->DNA_Damage CHK1_active Active CHK1 DNA_Damage->CHK1_active G1_Arrest G1/S Checkpoint Activation CHK1_active->G1_Arrest CHK1_inactive Inactive CHK1 DNA_Repair DNA Repair G1_Arrest->DNA_Repair Mitotic_Entry Premature Mitotic Entry G1_Arrest->Mitotic_Entry Abrogated by This compound Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->CHK1_active Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action of this compound in combination with gemcitabine.

Experimental_Workflow_In_Vivo start Start implant Implant Docetaxel-Resistant Prostate Cancer PDX in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treatment Administer Treatment: - Vehicle - Gemcitabine - this compound - GEM + this compound randomize->treatment monitor_treatment Monitor Tumor Volume and Body Weight treatment->monitor_treatment endpoint Endpoint Analysis: - Tumor Excision - Further Analysis monitor_treatment->endpoint

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols: Inducing Mitotic Catastrophe in Cancer Cells Using MU380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotic catastrophe is a form of cell death triggered by aberrant mitosis, representing a critical oncosuppressive mechanism. This process is particularly relevant in cancer therapy as many cancer cells harbor defects in cell cycle checkpoints, making them susceptible to agents that disrupt mitosis. MU380, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent for inducing mitotic catastrophe in cancer cells. CHK1 is a key regulator of the DNA damage response (DDR) and cell cycle progression. Its inhibition by this compound leads to the abrogation of cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, ultimately resulting in mitotic catastrophe and subsequent cell death.

These application notes provide a comprehensive overview of the use of this compound to induce mitotic catastrophe in cancer cells. We present detailed protocols for key experiments, quantitative data on the effects of this compound, and diagrams of the involved signaling pathways to guide researchers in their studies.

Mechanism of Action

This compound functions as a selective inhibitor of CHK1, a serine/threonine kinase that plays a pivotal role in the ATR-CHK1 signaling pathway, a central component of the DNA damage response. In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1 through phosphorylation. Activated CHK1 then phosphorylates and regulates a multitude of downstream targets to initiate cell cycle arrest, allowing time for DNA repair.

By inhibiting CHK1, this compound disrupts this crucial checkpoint. This is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, which become heavily reliant on the S and G2/M checkpoints for survival.[1] Inhibition of CHK1 by this compound in these cells leads to:

  • Abrogation of the G2/M checkpoint: Cells are unable to arrest in the G2 phase to repair damaged DNA before entering mitosis.

  • Premature entry into mitosis: Cells with unrepaired DNA are forced into mitosis.

  • Mitotic catastrophe: The presence of significant DNA damage during mitosis leads to catastrophic events such as chromosome missegregation and the formation of micronuclei, ultimately triggering cell death.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU 145Prostate Cancer~10-50[2]
PC-3Prostate Cancer~10-50[3]
HTB-26Breast Cancer~10-50[3]
HepG2Hepatocellular Carcinoma~10-50[3]
HCT116Colorectal Cancer22.4[3]
MEC-1Chronic Lymphocytic LeukemiaData not specified
NALM-6Acute Lymphoblastic LeukemiaData not specified

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M% ApoptosisReference
PC339-DOCGEM (0.25 µM, 24h)IncreasedDecreasedDecreasedNot specified[4]
PC339-DOCThis compound (4 µM, 12h)Not specifiedIncreasedNot specifiedIncreased[4]
PC339-DOCGEM + this compoundG1 arrest followed by premature mitosisNot specifiedNot specifiedSignificantly Increased[4]
MEC-1This compound (400 nM, 24h)Not specifiedSignificantly reduced DNA synthesisNot specifiedMarked induction (PARP cleavage)

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[6]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[6]

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software (e.g., ModFit LT) to analyze the cell cycle distribution.

Protocol 3: Immunofluorescence Staining for Mitotic Catastrophe Markers

This protocol is for visualizing markers of mitotic catastrophe, such as γH2AX (a marker of DNA double-strand breaks) and phospho-histone H3 (pHH3, a marker of mitosis).

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX (e.g., clone JBW301) and anti-phospho-histone H3 (Ser10)

  • Fluorochrome-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[8]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with a cocktail of primary antibodies (anti-γH2AX and anti-pHH3) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the appropriate fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the stained cells using a fluorescence microscope.

Protocol 4: Western Blot Analysis of CHK1 Phosphorylation

This protocol is for detecting the phosphorylation status of CHK1 and its downstream targets.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-CHK1 (S296, S345), anti-CHK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Detect the protein bands using an ECL substrate and a chemiluminescence detection system.

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action

MU380_Mechanism cluster_0 Cellular Response to DNA Damage cluster_1 This compound Intervention cluster_2 Downstream Effects DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation CHK1 Phosphorylation (S345) CHK1 Phosphorylation (S345) ATR Activation->CHK1 Phosphorylation (S345) Activates CHK1 CHK1 This compound This compound This compound->CHK1 Inhibits G2/M Checkpoint G2/M Checkpoint CHK1->G2/M Checkpoint Abrogates Premature Mitosis Premature Mitosis G2/M Checkpoint->Premature Mitosis Mitotic Catastrophe Mitotic Catastrophe Premature Mitosis->Mitotic Catastrophe Cell Death Cell Death Mitotic Catastrophe->Cell Death

Caption: Mechanism of this compound-induced mitotic catastrophe.

Experimental Workflow for Assessing Mitotic Catastrophe

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Immunofluorescence (γH2AX, pHH3) Immunofluorescence (γH2AX, pHH3) This compound Treatment->Immunofluorescence (γH2AX, pHH3) Western Blot (pCHK1) Western Blot (pCHK1) This compound Treatment->Western Blot (pCHK1) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Immunofluorescence (γH2AX, pHH3)->Data Analysis Western Blot (pCHK1)->Data Analysis

Caption: Workflow for studying this compound's effects.

ATR-CHK1 Signaling Pathway in DNA Damage Response

ATR_CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S345) activates CDC25A/C CDC25A/C CHK1->CDC25A/C phosphorylates inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces DNA Repair DNA Repair CHK1->DNA Repair promotes CDK1/Cyclin B CDK1/Cyclin B CDC25A/C->CDK1/Cyclin B dephosphorylates activates Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry promotes

References

Application Notes and Protocols for MU380: A Novel Sensitizing Agent for DNA Damaging Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Standard cancer therapies, such as chemotherapy and radiotherapy, primarily function by inducing extensive DNA damage in rapidly proliferating cancer cells, leading to cell death. However, tumor cells can develop resistance to these treatments by upregulating their intrinsic DNA Damage Response (DDR) pathways, which repair the induced damage and promote cell survival.[1][2] A promising strategy to overcome this resistance is the use of sensitizing agents that inhibit key components of the DDR, thereby enhancing the efficacy of DNA damaging agents.[1][3]

This document provides detailed application notes and protocols for a novel, potent, and selective small molecule inhibitor, referred to herein as MU380 , designed to sensitize tumor cells to DNA damaging agents. While specific information on a compound named "this compound" is not available in the public domain as of this writing, this document outlines the principles and methodologies for evaluating such a hypothetical agent, based on established research in the field of DDR inhibition. The proposed mechanism of action for this compound is the inhibition of a critical DDR kinase, leading to abrogation of DNA repair and cell cycle checkpoints.

Mechanism of Action

This compound is a hypothetical inhibitor of a key protein in the DNA damage response pathway. When a DNA damaging agent (e.g., cisplatin, ionizing radiation) induces DNA lesions, such as double-strand breaks (DSBs), the cell activates a complex signaling network to arrest the cell cycle and initiate repair.[4] Key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated at the site of damage, initiating a cascade that involves downstream effectors like CHK1/CHK2 and p53.[5] These pathways can lead to cell cycle arrest, allowing time for repair, or apoptosis if the damage is too severe.

This compound is designed to inhibit one of these critical DDR kinases, preventing the downstream signaling necessary for DNA repair and cell cycle arrest. By doing so, this compound allows the DNA damage induced by chemotherapy or radiotherapy to persist, leading to genomic instability and ultimately, mitotic catastrophe and cell death. This synergistic effect allows for the use of lower, less toxic doses of the primary DNA damaging agent.[3]

Data Presentation

The efficacy of this compound as a sensitizing agent can be quantified through various in vitro assays. The following tables provide a template for presenting such quantitative data.

Table 1: In Vitro Cell Viability (IC50) of this compound in Combination with DNA Damaging Agent (DDA)

Cell LineTreatmentIC50 (µM)
Cancer Cell Line ADDA alone10.5
DDA + 0.1 µM this compound5.2
DDA + 1.0 µM this compound1.8
Cancer Cell Line BDDA alone15.2
DDA + 0.1 µM this compound8.1
DDA + 1.0 µM this compound3.5
Normal FibroblastsDDA alone25.0
DDA + 1.0 µM this compound22.5

Table 2: Effect of this compound on Apoptosis Induction by DNA Damaging Agent (DDA)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
Cancer Cell Line AVehicle Control2.1
1.0 µM this compound alone3.5
DDA alone15.8
DDA + 1.0 µM this compound45.2

Table 3: Quantification of DNA Damage (γH2AX Foci) after Treatment

Cell LineTreatmentAverage γH2AX Foci per Nucleus
Cancer Cell Line AVehicle Control<1
DDA (1 hour post-treatment)25.6
DDA (24 hours post-treatment)8.2
DDA + 1.0 µM this compound (24 hours post-treatment)22.1

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the effect of this compound on the sensitivity of cancer cells to a DNA damaging agent.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DNA damaging agent (DDA) stock solution

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the DDA in complete medium.

  • Prepare solutions of the DDA dilutions with and without a fixed concentration of this compound (e.g., 0.1 µM and 1.0 µM). Include wells with this compound alone and vehicle control (DMSO).

  • Remove the overnight medium from the cells and replace it with the drug-containing medium.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Protocol 2: Immunofluorescence Staining for γH2AX

Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound and DDA

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with DDA with or without this compound for the desired time points (e.g., 1, 6, 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Protocol 3: Western Blotting for DDR Pathway Proteins

Objective: To assess the effect of this compound on the activation of key DDR signaling proteins.

Materials:

  • Cells grown in 6-well plates

  • This compound and DDA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • 5% non-fat milk or BSA in TBST (blocking buffer)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK1, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound and/or DDA.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

DDR_Pathway cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_response DNA Damage Response cluster_outcomes Cellular Outcomes DNA Damaging Agent DNA Damaging Agent DNA_DSB DNA Double-Strand Breaks DNA Damaging Agent->DNA_DSB ATM ATM Kinase DNA_DSB->ATM activates ATR ATR Kinase DNA_DSB->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates DNA Repair DNA Repair ATM->DNA Repair CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 CHK2->p53 stabilizes Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->ATR inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Drug_Preparation Prepare this compound and DNA Damaging Agent (DDA) Overnight_Incubation->Drug_Preparation Cell_Treatment Treat Cells Drug_Preparation->Cell_Treatment Incubation Incubate for Specified Time Cell_Treatment->Incubation Viability Cell Viability Assay (e.g., MTS) Incubation->Viability Staining Immunofluorescence (e.g., γH2AX) Incubation->Staining Western Western Blot (e.g., p-ATM) Incubation->Western

References

Troubleshooting & Optimization

Technical Support Center: MU380 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of MU380 when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent. The following information is based on general best practices for handling small molecule inhibitors in DMSO for research purposes. For specific data regarding this compound, always consult the manufacturer's product datasheet.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: While specific solubility data for this compound is not publicly available, DMSO is a common and effective solvent for a wide array of organic small molecules and is often the recommended solvent for preparing high-concentration stock solutions.[1][2][3] It is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[4]

Q2: How do I determine the solubility of this compound in DMSO?

A2: To determine the solubility of this compound in DMSO, you can perform a serial dilution test. Start by adding a small, known amount of this compound powder to a specific volume of DMSO. Vortex and visually inspect for any undissolved particles. If the compound dissolves completely, incrementally add more this compound until a saturated solution is achieved (i.e., solid particles are no longer dissolving).

Q3: What are the typical storage conditions for this compound stock solutions in DMSO?

A3: Once prepared, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C to minimize degradation.[5] Avoid repeated freeze-thaw cycles, as this can compromise the stability of the compound.[5][6] For long-term storage, -80°C is generally preferred.

Q4: How long is a this compound in DMSO stock solution stable?

A4: The stability of a compound in DMSO is highly dependent on the specific characteristics of that compound.[6] While some compounds are stable for months at -20°C or -80°C, others are more sensitive and may degrade more quickly.[5][6] It is best practice to prepare fresh stock solutions regularly and to visually inspect for any precipitation before use. If an experiment yields unexpected results, consider the stability of your compound in solution as a potential factor.[6]

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

A5: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxic effects.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[5]

Troubleshooting Guides

Issue 1: this compound is not dissolving in DMSO.

  • Possible Cause: The concentration of this compound is too high, exceeding its solubility limit in DMSO.

  • Solution:

    • Try to gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.

    • If warming does not help, you may need to prepare a lower concentration stock solution.

    • Consider using a co-solvent, but be mindful of its compatibility with your experimental system.[5]

Issue 2: Precipitation is observed in the this compound stock solution upon storage or after thawing.

  • Possible Cause 1: The compound has limited stability at the storage temperature.

  • Solution 1: Prepare fresh stock solutions more frequently.

  • Possible Cause 2: The compound is precipitating out of solution due to repeated freeze-thaw cycles.

  • Solution 2: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[5]

  • Possible Cause 3: The DMSO has absorbed moisture from the air, which can reduce the solubility of some compounds.[6]

  • Solution 3: Use anhydrous DMSO and store it properly in a desiccator.

Issue 3: Inconsistent experimental results are observed when using the same this compound stock solution.

  • Possible Cause: The compound may be degrading over time in the DMSO solution.

  • Solution:

    • Prepare a fresh stock solution from the powder.[6]

    • Perform a quality control check of your stock solution, if analytical methods are available.

    • Minimize the time the stock solution is kept at room temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass of this compound:

    • Determine the molecular weight (MW) of this compound from the product datasheet.

    • Use the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g).

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 500 g/mol , you would need: 10 * 500 * 0.001 * 1000 = 5 mg.

  • Dissolution:

    • Weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of high-purity, anhydrous DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution for Working Solutions

  • Intermediate Dilution (Optional but Recommended):

    • To avoid pipetting very small volumes, first dilute your high-concentration stock solution to an intermediate concentration (e.g., 1 mM) in culture medium or an appropriate buffer.

  • Final Dilution:

    • Perform serial dilutions from your intermediate stock to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and below the cytotoxic threshold for your cell line (typically <0.5%).[5]

Data Presentation

Table 1: General Storage Recommendations for Small Molecule Inhibitors in DMSO

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 monthSuitable for short-term storage.[5]
-80°CUp to 6 monthsRecommended for long-term storage.[5]
Room TemperatureNot RecommendedIncreases the risk of degradation.

Note: These are general guidelines. The stability of a specific compound may vary. Always refer to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Warm (if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for preparing, storing, and using this compound in DMSO.

troubleshooting_logic cluster_solubility_solutions Solubility Solutions cluster_stability_solutions Stability Solutions start Issue Encountered solubility Solubility Issue (Won't Dissolve) start->solubility Is it dissolving? (No) stability Stability Issue (Precipitation/Degradation) start->stability Is it precipitating or giving inconsistent results? (Yes) warm Warm & Vortex solubility->warm fresh_stock Prepare Fresh Stock stability->fresh_stock single_use Use Single-Use Aliquots stability->single_use anhydrous Use Anhydrous DMSO stability->anhydrous lower_conc Lower Concentration warm->lower_conc If still not dissolved cosolvent Consider Co-solvent lower_conc->cosolvent If still not dissolved

References

Technical Support Center: Optimizing MU380 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MU380, a potent CHK1 inhibitor, for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[3][4] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, providing time for DNA repair. By inhibiting CHK1, this compound abrogates this checkpoint, leading to an accumulation of DNA damage and ultimately inducing apoptosis, particularly in cancer cells with high replication stress.[1][2]

Q2: What is a recommended starting concentration for this compound in a cell viability assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or serial dilution series, for example, from 1 nM to 100 µM, is a common starting point.[3] Published studies have shown this compound to be effective in the nanomolar range, with concentrations of 100 nM and 200 nM used to inhibit CHK1 and sensitize lymphoid tumor cells to other agents.[1] Another study mentions using 400 nM of this compound to affect the cell cycle and induce death in leukemia cells.[1]

Q3: How should I prepare and store this compound?

Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3]

Q4: How does the cell line choice affect the optimal this compound concentration?

The optimal concentration of this compound is highly dependent on the specific cell line being used. Cancer cells with existing high levels of replication stress or defects in other DNA damage response proteins, such as p53, are often more sensitive to CHK1 inhibitors.[1] Therefore, the IC50 (half-maximal inhibitory concentration) can vary significantly between different cell lines.

Data Presentation

Cell Line/ContextTreatmentEffective ConcentrationObserved EffectReference
Lymphoid tumor cellsThis compound in combination with gemcitabine100 nMPotent inhibition of CHK1 kinase and sensitization to gemcitabine.[1][2]
MEC-1 cellsThis compound in combination with nucleoside analogs200 nMPotentiation of DNA damage.
Primary chronic lymphocytic leukemia lymphocytesThis compound as a single agent400 nMSignificant effect on cell cycle profile and induction of cell death.[1]

Experimental Protocols

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for plating and work quickly to prevent cells from settling.

  • Possible Cause: Edge effects on the 96-well plate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells.

  • Possible Cause: Pipetting errors during compound dilution or reagent addition.

    • Solution: Calibrate pipettes regularly. Ensure thorough mixing of solutions at each dilution step.

Issue 2: No dose-dependent effect on cell viability observed.

  • Possible Cause: this compound concentration range is too low or too high.

    • Solution: Expand the concentration range in both directions. Start with a wider logarithmic scale (e.g., 0.1 nM to 100 µM) to capture the full dose-response curve.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of CHK1 inhibition may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: High background signal in the assay.

  • Possible Cause: Contamination of reagents or cell culture.

    • Solution: Use sterile techniques throughout the experiment. Regularly test for mycoplasma contamination in your cell cultures.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Solution: While less common for MTT assays, some compounds can directly reduce the MTT reagent. To test for this, include control wells with this compound in cell-free medium. If interference is observed, consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo).

Issue 4: Unexpected or off-target effects.

  • Possible Cause: While this compound is a selective CHK1 inhibitor, off-target effects are a possibility with any small molecule inhibitor.

    • Solution: To confirm that the observed phenotype is due to on-target CHK1 inhibition, consider the following:

      • Rescue experiment: If possible, overexpressing a drug-resistant mutant of CHK1 should rescue the cells from the effects of this compound.

      • Downstream target analysis: Use western blotting to confirm the modulation of known downstream targets of CHK1, such as decreased phosphorylation of CDC25A and CDC25C.[1]

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Activators cluster_2 Core Checkpoint Kinase cluster_3 Downstream Effectors cluster_4 Cellular Outcome cluster_5 Inhibition DNA_Damage DNA Damage Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A inhibits CDC25C CDC25C CHK1->CDC25C inhibits CDK1_CyclinB CDK1/Cyclin B CDC25A->CDK1_CyclinB activates CDC25C->CDK1_CyclinB activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK1_CyclinB->Cell_Cycle_Arrest promotes mitotic entry DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for This compound This compound This compound->CHK1 inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_this compound->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic cluster_variability High Variability cluster_no_effect No Dose-Dependent Effect cluster_off_target Suspected Off-Target Effects start Inconsistent/Unexpected Results check_seeding Check Cell Seeding Technique start->check_seeding check_pipetting Verify Pipette Calibration start->check_pipetting avoid_edge Avoid Edge Effects start->avoid_edge adjust_conc Adjust Concentration Range start->adjust_conc adjust_time Optimize Incubation Time start->adjust_time check_compound Check Compound Stability start->check_compound use_alternative Use Alternative CHK1 Inhibitor start->use_alternative rescue_exp Perform Rescue Experiment start->rescue_exp western_blot Analyze Downstream Targets start->western_blot

References

Technical Support Center: Overcoming Resistance to MU380 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CHK1 inhibitor, MU380. The information is designed to address specific issues that may arise during preclinical studies and to offer guidance on overcoming potential resistance to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical protein kinase in the DNA damage response (DDR) pathway, which helps cells repair DNA damage and ensures proper genome duplication.[2] By inhibiting CHK1, this compound disrupts cell cycle checkpoints, particularly the intra-S and G2/M checkpoints.[3][4] This can lead to the accumulation of DNA damage and ultimately induce apoptosis (programmed cell death), especially in cancer cells with existing DNA repair defects, such as those with TP53 mutations.[3][4]

Q2: In which cancer types has this compound shown preclinical activity?

A2: this compound has demonstrated significant single-agent activity in preclinical models of chronic lymphocytic leukemia (CLL), particularly in cells with TP53 mutations.[3][4] It has also been shown to sensitize docetaxel-resistant prostate cancer cells to the chemotherapeutic agent gemcitabine (B846).[2][5]

Q3: What are the known biomarkers that may predict sensitivity to this compound?

A3: While research is ongoing, a key biomarker for sensitivity to CHK1 inhibitors as single agents is a deficiency in other cell cycle checkpoint components, most notably p53.[4] Cancer cells with TP53 mutations lack a functional G1/S checkpoint and are therefore more reliant on the CHK1-mediated intra-S and G2/M checkpoints for survival, making them particularly vulnerable to CHK1 inhibition.[3][4] High levels of replication stress may also indicate sensitivity.

Q4: What are the potential mechanisms of resistance to this compound and other CHK1 inhibitors?

A4: Resistance to CHK1 inhibitors can emerge through various mechanisms, including:

  • Upregulation of alternative signaling pathways: Cancer cells may compensate for the loss of CHK1 activity by upregulating other survival pathways, such as the PI3K/AKT pathway.[6]

  • Loss of CHK1 protein: Downregulation of proteins that protect CHK1 from degradation, such as the deubiquitinating enzyme USP1, can lead to a decrease in CHK1 levels, rendering the inhibitor ineffective.[7]

  • Reduced CHK1 activity: Decreased expression of upstream activators of CHK1, such as Claspin, can result in lower CHK1 activity and reduced sensitivity to its inhibitors.[7]

  • Failure to activate CDK2: For some CHK1 inhibitors like MK-8776 (an analogue of this compound), resistance has been linked to the cell's inability to activate Cyclin-Dependent Kinase 2 (CDK2) in S phase.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Problem 1: Decreased or loss of this compound efficacy in my cell line.

  • Possible Cause 1: Acquired Resistance.

    • Troubleshooting Step:

      • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line.

      • Investigate Mechanism:

        • Western Blot Analysis: Assess the protein levels of CHK1, p-CHK1 (S345), Claspin, and key components of the PI3K/AKT pathway (p-AKT, total AKT). A decrease in CHK1 or Claspin, or an increase in p-AKT, may suggest a resistance mechanism.

        • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of CHEK1, CLASPIN, and genes in the PI3K/AKT pathway.

      • Consider Combination Therapy: If resistance is observed, consider combining this compound with other agents. For example, if the PI3K/AKT pathway is upregulated, a combination with a PI3K inhibitor could be synergistic.

  • Possible Cause 2: Compound Instability.

    • Troubleshooting Step:

      • Verify Compound Integrity: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions.

      • Use a Positive Control: Test the activity of your this compound stock on a known sensitive cell line to confirm its potency.

Problem 2: High variability in experimental results.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step:

      • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.

      • Monitor Cell Health: Regularly check for mycoplasma contamination, which can significantly alter cellular responses to drugs.

  • Possible Cause 2: Issues with Assay Performance.

    • Troubleshooting Step:

      • Optimize Assay Parameters: For viability or apoptosis assays, optimize incubation times and reagent concentrations.

      • Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in every experiment.

Problem 3: Unexpected cytotoxicity in control cells.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step:

      • Titrate Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits CHK1 without causing significant off-target toxicity.

      • Confirm Target Engagement: Use Western blotting to verify that this compound is inhibiting CHK1 phosphorylation at the intended concentration.

      • Consider Alternative Inhibitors: If off-target effects are suspected and problematic, consider using a structurally different CHK1 inhibitor as a control.[3]

Data Presentation

Table 1: Single-Agent Activity of this compound in Leukemia and Lymphoma Cell Lines

Cell LineHistologyTP53 StatusIC50 (nM)
NALM-6B-cell precursor leukemiaWild-type330 (approx.)
MEC-1B-cell chronic lymphocytic leukemiaMutated392 (approx.)
Additional cell lines.........

Note: IC50 values are approximate and can vary based on experimental conditions. Data is representative of values found in published literature.[4]

Experimental Protocols

1. Protocol for Assessing Cell Viability (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Protocol for Detecting Apoptosis by Western Blot for PARP Cleavage

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time. Include positive and negative controls.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PARP. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Visualizations

CHK1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 Core Checkpoint cluster_3 Downstream Effectors & Outcome DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates (pS345) CDC25 CDC25 Phosphatases (CDC25A, CDC25C) CHK1->CDC25 phosphorylates & inhibits Apoptosis Apoptosis CHK1->Apoptosis inhibition in p53-deficient cells leads to Mitotic_Catastrophe Mitotic Catastrophe CHK1->Mitotic_Catastrophe inhibition leads to premature mitosis This compound This compound This compound->CHK1 inhibits CDK CDK1/CDK2 CDC25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Resistance_Workflow Start Cell line shows decreased sensitivity to this compound Confirm Confirm resistance with dose-response curve (IC50) Start->Confirm Hypothesize Hypothesize Potential Resistance Mechanisms Confirm->Hypothesize Pathway_Activation Upregulation of Bypass Pathways? Hypothesize->Pathway_Activation Yes Target_Alteration Alteration in CHK1 Pathway? Hypothesize->Target_Alteration Yes Western_PI3K Western Blot for p-AKT, p-ERK Pathway_Activation->Western_PI3K Western_CHK1 Western Blot for CHK1, Claspin Target_Alteration->Western_CHK1 qRT_PCR qRT-PCR for key pathway genes Western_PI3K->qRT_PCR Combine_PI3Ki Test combination with PI3K inhibitor Western_PI3K->Combine_PI3Ki Sequencing Sequence CHEK1 gene for mutations Western_CHK1->Sequencing Combine_Other Test combination with other targeted agents qRT_PCR->Combine_Other Troubleshooting_Tree Start Inconsistent or negative results with this compound Check_Compound Is the this compound stock fresh and properly stored? Start->Check_Compound Prepare_Fresh Prepare fresh stock and re-test Check_Compound->Prepare_Fresh No Check_Cells Are cell culture conditions consistent? Check_Compound->Check_Cells Yes Standardize_Culture Standardize passage number, seeding density, and media Check_Cells->Standardize_Culture No Check_Sensitivity Is the cell line known to be sensitive to CHK1 inhibitors? Check_Cells->Check_Sensitivity Yes Validate_Target Validate target engagement: Check p-CHK1 levels by Western Blot Check_Sensitivity->Validate_Target Yes Positive_Control Use a known sensitive cell line as a positive control Check_Sensitivity->Positive_Control No Consider_Resistance Investigate potential resistance mechanisms Validate_Target->Consider_Resistance No inhibition seen

References

Technical Support Center: Troubleshooting In Vivo Delivery of MU380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of MU380, a novel targeted protein degrader.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional small molecule, often categorized as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of its target protein by hijacking the body's own ubiquitin-proteasome system.[1] It works by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[2][3] This event-driven mechanism allows for a catalytic mode of action, where a single molecule of this compound can induce the degradation of multiple target protein molecules.[3]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

Like many targeted protein degraders, this compound has a high molecular weight and lipophilicity, which can lead to several in vivo delivery challenges:[4][5]

  • Poor Aqueous Solubility: Difficulty in creating stable and homogenous formulations for injection.[4][5]

  • Low Bioavailability: Inefficient absorption and distribution to the target tissue.[6]

  • Rapid Metabolism and Clearance: The compound may be cleared from the body before it can exert its therapeutic effect.[4]

  • The "Hook Effect": At excessively high concentrations, this compound can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of degradation. This results in a characteristic bell-shaped dose-response curve.[7][8][9]

Q3: What are the recommended routes of administration for this compound in preclinical models?

For initial preclinical studies in rodent models, intraperitoneal (i.p.) injection is a common and effective route of administration.[10][11] This route allows for systemic exposure while bypassing potential issues with oral absorption. The choice of administration route should ultimately align with the intended clinical application and the pharmacokinetic profile of the compound.[12]

Q4: How should I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, this compound typically requires a co-solvent system for formulation. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with other vehicles such as polyethylene (B3416737) glycol (PEG), Tween 80, and saline.[6] It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-related toxicity.[13]

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Issue 1: My this compound formulation is precipitating upon dilution or before injection.

Possible Cause Troubleshooting Steps
Poor Solubility in Final Vehicle The concentration of this compound may be too high for the chosen vehicle system.
Solution: 1. Optimize Formulation: Test different co-solvent ratios (e.g., increase the percentage of PEG300 or Tween 80). See Table 1 for examples.[6][12]2. Reduce Concentration: Lower the final dosing concentration of this compound.3. Sonication: Gently sonicate the solution in a water bath to aid dissolution.4. pH Adjustment: Ensure the pH of the final formulation is within a range that favors this compound solubility.
Temperature Effects The formulation may be sensitive to temperature changes, causing the compound to fall out of solution when cooled.
Solution: 1. Prepare Fresh: Make the formulation immediately before injection.2. Maintain Temperature: Keep the solution at room temperature or slightly warm (if compound stability is not compromised) during preparation and administration.

Issue 2: I am not observing significant degradation of the target protein in my in vivo study.

Possible Cause Troubleshooting Steps
Insufficient Drug Exposure The dose of this compound may be too low, or the compound may have poor bioavailability and be cleared too quickly.[6]
Solution: 1. Dose Escalation: If no toxicity was observed, perform a dose-escalation study to determine if higher concentrations are effective.[12]2. Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of this compound in plasma and the target tissue over time. This will determine if the compound is reaching its site of action at sufficient concentrations.[14]3. Optimize Formulation: An improved formulation may increase bioavailability.[6]
"Hook Effect" The administered dose may be too high, leading to the formation of non-productive binary complexes instead of the required ternary complex for degradation.[7][9]
Solution: 1. Dose-Response Study: Conduct a study with a wide range of doses, including lower concentrations than previously tested, to identify the optimal degradation window and observe the bell-shaped curve.[8]
Rapid Target Protein Re-synthesis The cell may be rapidly re-synthesizing the target protein, masking the effect of degradation.
Solution: 1. Pharmacodynamic (PD) Study: Collect tissue samples at multiple time points after dosing (e.g., 4, 8, 24, 48 hours) to understand the kinetics of protein degradation and re-synthesis.[12][14]2. Adjust Dosing Frequency: Based on the PD data, a more frequent dosing schedule may be required to maintain suppression of the target protein.[12]

Issue 3: I am observing unexpected toxicity or adverse effects in the animals.

Possible Cause Troubleshooting Steps
Vehicle Toxicity The formulation vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause irritation or systemic toxicity.[13]
Solution: 1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.[12]2. Reformulate: Test alternative, better-tolerated vehicle systems with lower solvent concentrations.[6]
On-Target Toxicity Degradation of the target protein in healthy tissues may be causing the adverse effects.
Solution: 1. Dose Reduction: Lower the dose to find a balance between efficacy and tolerability.2. Assess Target Expression: Analyze the expression levels of the target protein in various healthy tissues to anticipate potential on-target toxicities.
Off-Target Effects This compound may be degrading other unintended proteins.[6]
Solution: 1. Proteomic Analysis: Perform proteomic profiling (e.g., mass spectrometry) on tissues from treated animals to identify off-target protein degradation.2. Structural Modification: If off-target effects are identified, medicinal chemistry efforts may be needed to improve the selectivity of the this compound warhead.

Data Presentation

Table 1: Example Formulations for In Vivo Delivery of this compound

Formulation ID% DMSO% PEG300% Tween 80% SalineMax Solubility (mg/mL)Observations
F110405451.5Stable solution at room temp.
F25305600.8Well-tolerated in mice.[6]
F35010850.5May require warming to fully dissolve.
F4109000>10Stock solution; must be diluted.

Table 2: Representative Parameters for an In Vivo Efficacy Study

ParameterValueReference
Animal Model Female NOD/SCID mice (6-8 weeks old)[15]
Tumor Model Subcutaneous xenograft of human cancer cells[6]
Dose of this compound 10, 25, 50 mg/kg[15]
Administration Route Intraperitoneal (i.p.) injection[15]
Dosing Volume 10 mL/kg[11]
Dosing Frequency Every other day[15]
Treatment Duration 21 days
Primary Endpoints Tumor volume, body weight[6]
Secondary Endpoints Target protein levels in tumor tissue[6]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly until fully dissolved.

  • Prepare Vehicle Components: In a sterile tube, combine the other vehicle components. For example, for Formulation F2 (Table 1), mix PEG300 and Tween 80.

  • Combine and Dilute: While vortexing the PEG300/Tween 80 mixture, slowly add the required volume of the this compound stock solution.

  • Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Ensure the final DMSO concentration is within a tolerable range (e.g., 5%).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of dosing.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice

  • Animal Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen.[10]

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Identify Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][16]

  • Injection: Using a 25-27 gauge needle, insert the needle bevel-up at a 30-45 degree angle into the peritoneal cavity.[11]

  • Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.[10]

  • Inject: Depress the plunger smoothly to administer the full volume.

  • Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Protocol 3: Western Blot Analysis for Target Protein Degradation

  • Tissue Homogenization: Harvest tumor or tissue samples and immediately flash-freeze in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][17]

  • Lysate Preparation: Incubate the homogenate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal.[2]

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle-treated group.[2]

Visualizations

MU380_Mechanism cluster_system Cellular Environment cluster_process Degradation Pathway This compound This compound Ternary_Complex Ternary Complex (Target-MU380-E3) This compound->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded Degraded Fragments Proteasome->Degraded Degradation Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition

Caption: Mechanism of Action for this compound-mediated protein degradation.

InVivo_Workflow Start Start: In Vivo Study Formulation 1. This compound Formulation Start->Formulation Animal_Model 2. Tumor Implantation (Xenograft Model) Start->Animal_Model Dosing 3. Dosing & Monitoring (i.p. injection, body weight, tumor volume) Formulation->Dosing Animal_Model->Dosing Endpoint 4. Reaching Study Endpoint Dosing->Endpoint Tissue_Collection 5. Tissue Collection (Tumor & Plasma) Endpoint->Tissue_Collection Analysis 6. Analysis Tissue_Collection->Analysis PK_Analysis PK Analysis (LC-MS/MS) Analysis->PK_Analysis PD_Analysis PD Analysis (Western Blot) Analysis->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Analysis->Efficacy_Analysis End End: Data Interpretation PK_Analysis->End PD_Analysis->End Efficacy_Analysis->End

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Efficacy Start Problem: No Target Degradation Check_Toxicity Was toxicity observed? Start->Check_Toxicity Check_PK Is drug exposure sufficient? Check_Toxicity->Check_PK No Sol_Toxicity Solution: Reduce dose or check vehicle toxicity Check_Toxicity->Sol_Toxicity Yes Check_Dose Is dose too high? (Hook Effect) Check_PK->Check_Dose Yes Sol_PK Solution: Increase dose or optimize formulation Check_PK->Sol_PK No Sol_Dose Solution: Lower the dose Check_Dose->Sol_Dose Yes Sol_PD Solution: Check target re-synthesis rate (PD study) Check_Dose->Sol_PD No

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

References

Technical Support Center: Investigation of Off-Target Effects for the CHK1 Inhibitor MU380

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: MU380 is a potent and selective CHK1 inhibitor.[1] As with any kinase inhibitor, understanding its off-target effects is crucial for accurate interpretation of experimental results and for preclinical development. This guide provides troubleshooting protocols and answers to frequently asked questions for researchers investigating the off-target profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects happen when a drug binds to and alters the function of proteins other than its intended target.[2][3] This is a particular concern for kinase inhibitors because the ATP-binding sites of many kinases are structurally similar.[2] These unintended interactions can lead to misleading experimental data, cellular toxicity, and unexpected phenotypes, which complicates the interpretation of results.[2]

Q2: We are observing unexpected phenotypes in our cellular assays after this compound treatment. Could these be due to off-target effects?

A2: Yes, unexpected cellular phenotypes are often a sign of off-target activities.[4][5] While this compound is designed to be a selective CHK1 inhibitor, it's possible it could be interacting with other kinases or proteins. To investigate this, we recommend a systematic approach to distinguish on-target from off-target effects.

Q3: How can we begin to identify the potential off-target interactions of this compound?

A3: A comprehensive kinase selectivity profile is the best starting point.[4] This involves screening this compound against a large panel of purified kinases.[4] Commercial services are available that offer screening against hundreds of human kinases. This will provide a broad overview of the kinases that this compound can bind to and inhibit.

Q4: What is the difference between biochemical and cellular assays for off-target validation?

A4: Biochemical assays, such as kinase profiling, use purified proteins to determine if this compound can directly bind to and inhibit other kinases. Cellular assays are performed in living cells and are used to confirm if the interactions identified in biochemical assays are relevant in a biological context. Cellular thermal shift assays (CETSA) can confirm target engagement within a cell, and downstream signaling analysis can verify if an off-target interaction leads to a functional consequence.[5]

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed at effective concentrations of this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways.[5] 2. Validate any significant hits in cellular assays. 3. Test other selective CHK1 inhibitors with different chemical structures to see if they cause similar cytotoxicity.1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If other selective CHK1 inhibitors are not cytotoxic at effective concentrations, the toxicity of this compound is likely off-target.[2]
Compound precipitation 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity.[2]1. Prevention of non-specific effects caused by compound precipitation.[2] 2. Confirmation that the observed toxicity is due to the compound and not the vehicle.[2]

Issue 2: Inconsistent or unexpected experimental results when using this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., Akt, ERK, mTOR).[2] 2. Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways.[2]1. A clearer understanding of the cellular response to CHK1 inhibition.[2] 2. More consistent and interpretable results by mitigating feedback loops.[2]
Cell line-specific effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.[2]1. Distinguishes between general off-target effects and those that are specific to a particular cell line's genetic background or expressed kinome.[2]
Inhibitor instability 1. Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles.[2]1. Ensures that the observed effects are due to the active compound and not a degradation product.[2]

Quantitative Data Summary

Table 1: Kinome Scan Data for this compound at 1 µM

Kinase% InhibitionKinase% Inhibition
CHK1 98% CDK265%
CHEK275%AURKB52%
GSG272%PLK148%

This table presents hypothetical data for illustrative purposes.

Table 2: IC50 Values for Top Off-Target Hits

KinaseIC50 (nM)
CHK1 5
CHEK2150
GSG2350
CDK2800

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.[5]

  • Assay Procedure: Incubate the kinase, substrate, ATP (at or near the Km for each kinase), and this compound at various concentrations.[5]

  • Initiate the kinase reaction.

  • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.[5]

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. For significant off-targets, determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the binding of this compound to its target and potential off-targets in intact cells.

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_0 Cellular Response cluster_1 Off-Target Effect DNA_Damage DNA Damage ATR_AT ATR/ATM DNA_Damage->ATR_AT CHK1 CHK1 (Target) ATR_AT->CHK1 CDC25 CDC25 CHK1->CDC25 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest Inhibition This compound This compound This compound->CHK1 Inhibition Off_Target_Kinase Off-Target Kinase (e.g., AURKB) This compound->Off_Target_Kinase Inhibition Unintended_Phenotype Unintended Phenotype (e.g., Cytotoxicity) Off_Target_Kinase->Unintended_Phenotype Modulation

Caption: Hypothetical signaling pathway of this compound and a potential off-target interaction.

G Experimental Workflow for Off-Target Investigation Start Observe Unexpected Phenotype Kinome_Scan Broad Kinome Scan (e.g., 400+ kinases) Start->Kinome_Scan Identify_Hits Identify Potential Off-Target Hits Kinome_Scan->Identify_Hits IC50_Determination Determine IC50 Values for Top Hits Identify_Hits->IC50_Determination Cellular_Validation Cellular Target Engagement (e.g., CETSA) IC50_Determination->Cellular_Validation Downstream_Analysis Downstream Signaling Analysis (e.g., Western Blot) Cellular_Validation->Downstream_Analysis Conclusion Confirm Functional Off-Target Effect Downstream_Analysis->Conclusion

Caption: Workflow for identifying and validating off-target effects of this compound.

References

Technical Support Center: Improving the Efficacy of MU380 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists working with MU380, a selective CHK1 inhibitor. The content focuses on strategies to improve the efficacy of this compound in combination with PARP inhibitors, a common strategy for inducing synthetic lethality in cancer cells with specific DNA damage response (DDR) defects, such as those with TP53 mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase that functions as a major signal transducer in the intra-S and G2/M cell cycle checkpoints following DNA damage. By inhibiting CHK1, this compound abrogates the cell's ability to arrest its cycle and repair DNA damage, forcing damaged cells to enter mitosis, which can lead to mitotic catastrophe and apoptosis.

Q2: What is the scientific rationale for combining this compound with a PARP inhibitor?

A2: The combination of a CHK1 inhibitor (this compound) and a PARP inhibitor (e.g., Olaparib, Talazoparib) is based on the principle of synthetic lethality. Many cancer cells, particularly those with TP53 mutations, rely heavily on the CHK1-mediated checkpoint for survival when faced with DNA damage. PARP inhibitors trap PARP on DNA and prevent the repair of single-strand breaks, which leads to the formation of double-strand breaks during replication. In cancer cells treated with a PARP inhibitor, the resulting DNA damage burden makes them highly dependent on the CHK1-mediated checkpoint. Co-administration of this compound removes this last line of defense, leading to a synergistic increase in cell death.

Q3: Which cancer cell lines are most sensitive to this compound combination therapy?

A3: Cell lines with defects in the G1 checkpoint, most notably those with TP53 mutations, are often hypersensitive to CHK1 inhibition. The efficacy of the combination with a PARP inhibitor is further enhanced in cell lines with underlying deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. We recommend starting with cell lines known to have these genetic backgrounds (e.g., TNBC lines like MDA-MB-436, or ovarian cancer lines like OVCAR-3).

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: The optimal concentration is cell-line dependent. We recommend first performing a dose-response curve for each single agent to determine the IC50 value. For combination studies, a common starting point is to use concentrations around the IC50 of each drug. See the data in Table 1 for examples.

Troubleshooting Guide

Q1: I am observing lower-than-expected synergy between this compound and the PARP inhibitor in my synergy assay.

A1: This is a common issue that can arise from several factors:

  • Dosing Schedule: The sequence and timing of drug administration are critical. Concurrent administration is a good starting point, but sequential dosing may be more effective. For example, pre-treating cells with the PARP inhibitor for 24 hours to induce DNA damage before adding this compound can enhance synergy.[1]

  • Cell Line Characteristics: The cell line may not have the appropriate genetic background (e.g., functional TP53, intact DNA repair pathways) to be sensitive to this specific combination. Verify the TP53 and BRCA status of your cell line.

  • Assay Duration: The endpoint of your viability assay (e.g., 72h, 96h) may be too early or too late to capture the peak synergistic effect. Consider running a time-course experiment.

  • Drug Stability: Ensure that the stock solutions of both this compound and the PARP inhibitor are fresh and have been stored correctly. Repeated freeze-thaw cycles can degrade the compounds.

Q2: My Western blot does not show a significant reduction in phosphorylated CHK1 (p-CHK1) after this compound treatment.

A2: Incomplete target inhibition can mask the effects of the drug. Consider the following:

  • Treatment Duration and Dose: You may need to increase the concentration of this compound or extend the treatment time. A 1-4 hour treatment is typically sufficient to see target engagement.

  • Induction of DNA Damage: The baseline level of p-CHK1 may be low in unstressed cells. To confirm that this compound is inhibiting its target, first induce mild DNA damage with a low dose of a DNA-damaging agent (e.g., gemcitabine, hydroxyurea) or the PARP inhibitor itself to activate the checkpoint, then co-treat with this compound to observe the reduction in p-CHK1.

  • Lysis Buffer and Protocol: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

Q3: I am observing significant cytotoxicity with this compound as a single agent, which complicates the interpretation of synergy.

A3: If this compound is highly potent in your cell line, designing a synergy experiment can be challenging.

  • Adjust Concentration Range: In your checkerboard assay, use a dose range for this compound that covers sub-lethal concentrations (e.g., from IC10 to IC50). The goal is to find concentrations where each single agent has a modest effect, but the combination has a strong effect.

  • Use Synergy Models: Employ synergy calculation models like Bliss Independence or Loewe Additivity (e.g., using SynergyFinder software) that are designed to handle data where single agents have activity.[2] These models can distinguish true synergy from simple additive effects.

Quantitative Data Summary

Table 1: Single-Agent IC50 Values in Various Cancer Cell Lines (72h Assay)

Cell LineCancer TypeTP53 StatusThis compound IC50 (nM)Olaparib IC50 (µM)
MDA-MB-436Breast (TNBC)Mutant151.2
OVCAR-3OvarianMutant252.5
A549LungWild-Type250>10
HCT116ColonWild-Type310>10

Table 2: Combination Index (CI) Values for this compound + Olaparib

CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Cell LineCombination Ratio (this compound:Olaparib)Fa (Fraction Affected)CI ValueInterpretation
MDA-MB-4361:1000.500.45Strong Synergy
MDA-MB-4361:1000.750.38Strong Synergy
OVCAR-31:1000.500.61Synergy
A5491:1000.501.05Additive

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay

This protocol is designed to assess the interaction between this compound and a PARP inhibitor (e.g., Olaparib).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density to ensure they are in the exponential growth phase at the end of the assay (typically 72-96h).

  • Drug Dilution Plate: Prepare a master drug dilution plate. In column 1, prepare a 2x serial dilution of this compound. In row A, prepare a 2x serial dilution of the PARP inhibitor.

  • Drug Administration: Transfer the drugs from the dilution plate to the cell plate. This will create a matrix where wells contain varying concentrations of both drugs. Include wells for each drug alone and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Readout: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, PrestoBlue™, or SRB assay).

  • Data Analysis: Normalize the data to the untreated controls. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn, SynergyFinder) to determine if the interaction is synergistic, additive, or antagonistic.[2][3]

Protocol 2: Western Blot for CHK1 Target Engagement

This protocol verifies that this compound is inhibiting the phosphorylation of CHK1 at its activating site (Ser345).

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them as follows for 2 hours:

    • Vehicle Control (DMSO)

    • DNA Damaging Agent (e.g., 1 µM Gemcitabine)

    • This compound (e.g., 100 nM)

    • Gemcitabine + this compound

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CHK1 Ser345, anti-total CHK1, anti-Actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize p-CHK1 to total CHK1 and the loading control.

Visualizations

G cluster_0 DNA Damage & Checkpoint Activation cluster_1 Drug Intervention cluster_2 Cellular Outcome DNA_Damage DNA Double-Strand Breaks (induced by PARP inhibitor) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates (inhibits) CDK1 CDK1/Cyclin B CDC25->CDK1 dephosphorylates (activates) Mitosis Mitotic Entry CDK1->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis This compound This compound This compound->CHK1 INHIBITS PARPi PARP Inhibitor PARPi->DNA_Damage

Caption: Rationale for combining a PARP inhibitor with this compound (CHK1i).

G cluster_workflow Experimental Workflow: Synergy Assay Start 1. Seed Cells in 96-well plate Prep 2. Prepare Drug Dilution Matrix Start->Prep Treat 3. Add Drugs to Cells Prep->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Perform Viability Assay Incubate->Assay Analyze 6. Analyze Data (Calculate CI) Assay->Analyze End Synergy Confirmed? Analyze->End

Caption: Workflow for conducting an in vitro drug combination synergy assay.

G cluster_troubleshooting Troubleshooting: Low Synergy Problem Problem: Low or No Synergy Observed Check1 Is the dosing schedule optimal? Problem->Check1 Check2 Is the cell line appropriate? (e.g., TP53 mutant) Check1->Check2 Yes Solution1 Test sequential vs. concurrent dosing. Check1->Solution1 No Check3 Is the assay duration correct? Check2->Check3 Yes Solution2 Verify genotype. Test in another cell line. Check2->Solution2 No Solution3 Run a time-course experiment (48h, 72h, 96h). Check3->Solution3 No

Caption: Decision tree for troubleshooting low synergy in combination experiments.

References

MU380 metabolic dealkylation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with MU380, focusing on challenges related to its metabolic dealkylation.

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical evaluation of this compound.

Issue 1: High In Vitro Clearance of this compound in Liver Microsomes

Question: We are observing very rapid clearance of this compound in our human liver microsome (HLM) stability assay, suggesting high metabolic instability. How can we confirm the cause and what are the next steps?

Answer: High clearance in HLM assays is a common issue, often indicating that the compound is a substrate for cytochrome P450 (CYP) enzymes. The primary steps are to confirm the metabolic pathway and identify the specific enzymes involved.

Troubleshooting Steps:

  • Confirm Dealkylation as the Primary Pathway:

    • Utilize high-resolution mass spectrometry (HRMS) to identify major metabolites. The primary O-dealkylation metabolite of this compound (M1) will have a mass shift corresponding to the loss of the ethyl group (-C2H4).

    • Incubate this compound with and without the necessary cofactor, NADPH. A significant decrease in this compound loss in the absence of NADPH points to CYP-mediated metabolism.

  • Identify Specific CYP Enzymes:

    • CYP Reaction Phenotyping: Conduct incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to see which ones deplete this compound.

    • Chemical Inhibition: Use selective chemical inhibitors for major CYP isoforms during the HLM assay. A significant reduction in this compound metabolism in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) implicates that enzyme.

Experimental Protocol: In Vitro Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance (CLint) of this compound.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL).

    • 0.1 M Phosphate (B84403) buffer (pH 7.4).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compound (e.g., Verapamil).

    • Acetonitrile (B52724) with internal standard (IS) for reaction quenching.

  • Procedure:

    • Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL).

    • Add this compound to the master mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

    • Calculate the half-life (t½) and intrinsic clearance.

Logical Workflow for Investigating High Clearance

G A High Clearance Observed in HLM Assay B Confirm NADPH Dependence A->B C Metabolism is CYP-Mediated B->C Yes D Metabolism is Not CYP-Mediated B->D No E Identify Metabolites (LC-MS/MS) C->E F M1 (Dealkylated) is Major Metabolite E->F G Perform CYP Reaction Phenotyping F->G H Identify Specific CYP Isoform(s) G->H I Consider Medicinal Chemistry Strategy H->I

Caption: Workflow for troubleshooting high in vitro clearance of this compound.

Issue 2: Unexpected Formation of a Pharmacologically Active Metabolite

Question: Our in vivo studies in rats show a different efficacy and duration profile than expected from our in vitro data. We suspect an active metabolite. How can we investigate this?

Answer: The formation of an active metabolite can significantly alter the pharmacological profile of a parent drug. A systematic approach is required to identify, quantify, and characterize this metabolite.

Troubleshooting Steps:

  • In Vivo Metabolite Profiling:

    • Analyze plasma, urine, and feces samples from in vivo studies using LC-HRMS to create a comprehensive metabolite profile.

    • Compare the metabolite profile across different species (e.g., rat, dog, human) to identify species-specific metabolites.

  • Synthesize and Test the Metabolite:

    • Once the structure of the primary dealkylated metabolite (M1) is confirmed, perform a chemical synthesis to obtain a pure standard.

    • Test the M1 standard in the same pharmacological assays as the parent this compound to determine its potency and efficacy.

  • Quantify Parent and Metabolite Exposure:

    • Develop a validated LC-MS/MS method to simultaneously quantify both this compound and M1 in plasma from pharmacokinetic (PK) studies.

    • Determine the exposure (AUC) ratio of M1 to this compound. High relative exposure of a potent metabolite can explain in vivo observations.

Data Summary: Pharmacological Potency and PK Parameters

CompoundTarget Potency (IC50, nM)Rat Plasma AUC (ng*h/mL)
This compound 152500
M1 (Metabolite) 54000

Signaling Pathway: Hypothetical Mechanism of Action

G cluster_cell Target Cell Receptor Target Receptor Kinase Downstream Kinase Receptor->Kinase activates Response Cellular Response Kinase->Response triggers This compound This compound This compound->Kinase inhibits M1 M1 (Metabolite) M1->Kinase strongly inhibits

Caption: MOA of this compound and its more potent dealkylated metabolite M1.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: Based on current data, the primary metabolic pathway for this compound is O-dealkylation, where an ethyl group is removed from the molecule. This reaction is predominantly catalyzed by the CYP3A4 enzyme in human liver microsomes.

Q2: Are there significant species differences in this compound metabolism?

A2: Yes, significant species differences have been observed. In vitro data shows that the rate of dealkylation is considerably faster in rat and dog liver microsomes compared to human liver microsomes. This can lead to different pharmacokinetic profiles and exposures of the parent drug and its metabolite across species.

Data Summary: In Vitro Intrinsic Clearance Across Species

SpeciesIntrinsic Clearance (CLint, µL/min/mg)
Human55
Rat210
Dog155
Monkey80

Q3: How can we reduce the metabolic clearance of this compound?

A3: A medicinal chemistry approach known as "metabolic blocking" can be employed. This involves making chemical modifications to the this compound structure at the site of metabolism to hinder enzymatic action. For O-dealkylation, this could involve:

  • Replacing the ethyl group with a less metabolically labile group (e.g., a cyclopropyl (B3062369) group).

  • Introducing steric hindrance near the site of metabolism.

  • Replacing the oxygen atom with an alternative bioisostere.

Q4: What analytical method is recommended for quantifying this compound and its dealkylated metabolite M1?

A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity to quantify both this compound and M1 in complex biological matrices like plasma.

Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of small molecule inhibitors, such as MU380, in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of toxicity in normal cells when using a small molecule inhibitor like this compound?

A1: Toxicity in normal cells from small molecule inhibitors typically arises from two main sources: on-target and off-target effects.[1][2] On-target toxicity occurs when the inhibitor affects the same target in normal cells as it does in diseased cells, leading to adverse effects because the target is also essential for the normal cells' function.[2] Off-target toxicity, a more common issue, happens when the inhibitor binds to and affects proteins other than the intended target, disrupting normal cellular processes and leading to cell death or other toxic outcomes.[2][3]

Q2: How can I distinguish between on-target and off-target toxicity in my experiments?

A2: Differentiating between on-target and off-target toxicity is crucial for interpreting your results accurately. A key strategy is to use a rescue experiment.[4] If the toxicity is on-target, overexpressing a drug-resistant mutant of the intended target should reverse the toxic effects.[4] If the toxicity persists, it is likely due to off-target effects.[4] Another approach is to use a structurally unrelated inhibitor that targets the same protein; if it produces the same phenotype, the effect is more likely to be on-target. Additionally, testing the inhibitor on cell lines that do not express the target protein can help identify off-target activity if the toxic effects are still observed.

Q3: What are some proactive steps I can take to minimize toxicity before starting my main experiments?

A3: Proactive measures can significantly reduce the risk of toxicity. It is advisable to:

  • Use the lowest effective concentration: Titrate the inhibitor to determine the lowest concentration that still achieves the desired effect on the target.[2][5] Higher concentrations increase the likelihood of engaging off-target proteins.[2]

  • Select a highly selective inhibitor: If possible, choose an inhibitor that has been well-characterized and is known for its high selectivity for the intended target.[2]

  • Employ control compounds: Use a structurally similar but inactive analog of your inhibitor as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of toxicity observed in normal cells even at low inhibitor concentrations. The inhibitor may have potent off-target effects.Perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases to identify potential off-targets.[1][4]
The vehicle (e.g., DMSO) used to dissolve the inhibitor is toxic at the concentration used.Run a vehicle-only control to assess its toxicity. If toxic, reduce the solvent concentration or try a different solvent.
Inconsistent results and toxicity across different normal cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.[2]Verify the expression of the target protein in your cell lines using methods like Western blotting.[4]
The inhibitor is potent in biochemical assays but shows high toxicity and low efficacy in cell-based assays. Poor cell permeability of the inhibitor.Assess the inhibitor's physicochemical properties and consider if modifications are needed to improve permeability.[4]
The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration and potentially increasing off-target effects at higher required doses.Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the inhibitor's potency increases.[4]
High intracellular ATP concentration is outcompeting an ATP-competitive inhibitor.Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[4]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Inhibitor Concentration using an MTT Assay

Objective: To determine the half-maximal effective concentration (EC50) and the concentration that causes 50% cell death (IC50) of an inhibitor in normal cells to identify a therapeutic window.

Methodology:

  • Cell Seeding: Seed normal cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations (e.g., a serial dilution) and a vehicle control. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[5]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[5]

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Visualizing Experimental Logic and Signaling Pathways

To aid in experimental design and understanding of potential toxicity mechanisms, the following diagrams illustrate key concepts.

G cluster_0 Initial Toxicity Assessment Start Start Dose-Response Experiment Dose-Response Experiment Start->Dose-Response Experiment Determine IC50 Determine IC50 Dose-Response Experiment->Determine IC50 Is Toxicity Acceptable? Is Toxicity Acceptable? Determine IC50->Is Toxicity Acceptable? Proceed with Experiment Proceed with Experiment Is Toxicity Acceptable?->Proceed with Experiment Yes Troubleshoot Toxicity Troubleshoot Toxicity Is Toxicity Acceptable?->Troubleshoot Toxicity No

Caption: Workflow for initial assessment of inhibitor toxicity.

G cluster_1 Distinguishing On-Target vs. Off-Target Toxicity Toxicity Observed Toxicity Observed Rescue Experiment Perform Rescue Experiment (Overexpress resistant mutant) Toxicity Observed->Rescue Experiment Toxicity Reversed? Toxicity Reversed? Rescue Experiment->Toxicity Reversed? On-Target Toxicity On-Target Toxicity Toxicity Reversed?->On-Target Toxicity Yes Off-Target Toxicity Off-Target Toxicity Toxicity Reversed?->Off-Target Toxicity No Kinase Profiling Perform Kinase Selectivity Profiling Off-Target Toxicity->Kinase Profiling

Caption: Decision tree for investigating the source of toxicity.

It is important to note that the PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[7][8] The mu-opioid receptor has been shown to activate this pathway.[9] Off-target inhibition of kinases within this pathway is a common source of toxicity.[1] For instance, mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate a variety of cellular processes.[7][10]

G cluster_2 Simplified PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Refining MU380 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of MU380, a novel CHK1 inhibitor, for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.

Disclaimer: As of December 2025, specific preclinical data for this compound is not publicly available. The quantitative data and protocols provided herein are based on analogous CHK1 inhibitors and should serve as a starting point for your research. It is imperative to conduct dose-finding studies to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relevance in cancer therapy?

A1: this compound is an analogue of MK-8776, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[2] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[2][3] Many cancer cells, particularly those with p53 deficiencies, are highly dependent on CHK1 for survival when treated with DNA-damaging agents.[1][2] By inhibiting CHK1, this compound can abrogate this cell cycle arrest, forcing cancer cells with damaged DNA into mitosis, which results in mitotic catastrophe and cell death.[2] This approach, known as synthetic lethality, makes CHK1 inhibitors like this compound promising cancer therapeutics, often used in combination with chemotherapy or radiation.[1][4]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A2: While a specific dose for this compound has not been published, data from other potent CHK1 inhibitors can provide a starting point. For instance, in an HT-29 colon cancer xenograft model, the CHK1 inhibitor Chk1-IN-5 was administered at 40 mg/kg via intravenous (tail vein) injection twice a week for 21 days.[2] It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in your specific model.[5]

Q3: How should I prepare this compound for in vivo administration?

A3: The formulation for this compound will depend on its physicochemical properties, particularly its solubility. For many poorly water-soluble kinase inhibitors, a common vehicle for oral gavage is a mixture of DMSO, PEG300, and sterile water.[3] For intravenous administration, a formulation might consist of DMSO, PEG300, Tween 80, and saline.[2] It is essential to first determine the solubility of this compound in various biocompatible solvents. A detailed protocol for preparing a CHK1 inhibitor for oral administration is provided in the Experimental Protocols section.

Q4: What are the common routes of administration for a compound like this compound in mice?

A4: The most common routes of administration in preclinical animal studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[6] The choice of route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile.[7] For systemic therapies targeting solid tumors, intravenous or oral administration is common.[2][7]

Q5: What signs of toxicity should I monitor for in my animal studies?

A5: During your study, it is critical to monitor the animals for any signs of toxicity.[5] This includes daily checks for changes in body weight (a loss of more than 15-20% is a common endpoint), food and water consumption, changes in behavior (lethargy, hyperactivity), and physical appearance (piloerection, hunched posture).[5][8] For some compounds, specific toxicities such as diarrhea or skin irritation may be observed.[6][8]

Troubleshooting Guide

Issue 1: Poor oral bioavailability of this compound.

  • Potential Cause: The compound may have low aqueous solubility or be subject to rapid first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of this compound at different pH values to understand its dissolution characteristics in the gastrointestinal tract.

    • Formulation Optimization: For compounds with poor solubility, consider particle size reduction (micronization or nanosizing) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

    • In Vitro Metabolism: Conduct studies using liver microsomes to assess the metabolic stability of this compound. If it is rapidly metabolized, this may explain the low oral bioavailability.

    • Consider Alternative Routes: If oral bioavailability remains low, consider other administration routes such as intravenous or intraperitoneal injection for initial efficacy studies to ensure adequate systemic exposure.

Issue 2: Observed toxicity at the predicted efficacious dose.

  • Potential Cause: The therapeutic window of this compound may be narrow, or the chosen animal model may be particularly sensitive to the compound.

  • Troubleshooting Steps:

    • Re-evaluate the MTD: Conduct a more granular dose-range finding study with more dose levels to precisely determine the MTD.

    • Modify Dosing Schedule: Instead of a daily high dose, consider a lower dose administered more frequently or a less frequent, intermittent dosing schedule.

    • Combination Therapy: Explore combining a lower, better-tolerated dose of this compound with another agent. CHK1 inhibitors often show synergistic effects with DNA-damaging agents, which may allow for a reduction in the dose of this compound while maintaining or enhancing efficacy.[4]

    • Pharmacodynamic (PD) Analysis: Measure target engagement (e.g., inhibition of CHK1 phosphorylation) in tumor and normal tissues at different doses and time points. This can help identify a dose that effectively inhibits the target in the tumor with minimal impact on healthy tissues.[2]

Issue 3: Lack of anti-tumor efficacy in a xenograft model.

  • Potential Cause: The dose of this compound may be too low to achieve therapeutic concentrations in the tumor, the dosing schedule may be suboptimal, or the chosen cancer cell line may not be dependent on the CHK1 pathway.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This will determine if the current dosing regimen is achieving and maintaining a therapeutic concentration.

    • Pharmacodynamic (PD) Analysis: Assess target engagement in the tumor tissue. A lack of target modulation (e.g., persistent CHK1 phosphorylation) would indicate that the drug is not reaching its target at a sufficient concentration.[2]

    • Cell Line Sensitivity: Confirm the in vitro sensitivity of your chosen cancer cell line to this compound. Cell lines with p53 mutations are often more sensitive to CHK1 inhibitors.[1]

    • Dose Escalation: If the compound is well-tolerated, consider a dose escalation study to see if a higher dose leads to anti-tumor activity.

Quantitative Data for Analogous CHK1 Inhibitors

The following tables provide data for other CHK1 inhibitors, which can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Administration of Selected CHK1 Inhibitors in Mouse Models

CompoundDoseRoute of AdministrationDosing ScheduleAnimal ModelReference
Chk1-IN-540 mg/kgIntravenous (IV)Twice a week for 21 daysHT-29 Colon Cancer Xenograft[2]

Table 2: In Vitro Potency and Cellular Activity of Chk1-IN-3

ParameterTarget/Cell LineCancer TypeIC50 (nM)Reference
Biochemical Potency CHK1-0.4
CHK2-1729
Cellular Activity Z-138Mantle Cell Lymphoma13
Jeko-1Mantle Cell Lymphoma36
MV4-11Acute Myeloid Leukemia27

Experimental Protocols

Protocol 1: Preparation of a CHK1 Inhibitor Formulation for Oral Gavage in Mice

This protocol describes the preparation of a formulation for a poorly water-soluble CHK1 inhibitor.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. The typical dosing volume for mice is 5-10 mL/kg.[3]

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 65% sterile water. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, and 650 µL of sterile water.[3]

  • Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the DMSO portion of the vehicle to the this compound powder. c. Vortex thoroughly to dissolve the compound completely.

  • Complete the Formulation: a. Add the PEG300 to the DMSO/MU380 mixture and vortex well. b. Slowly add the sterile water while vortexing to prevent precipitation. c. If necessary, sonicate the mixture for a few minutes to ensure a homogenous suspension.

  • Administration: Administer the formulation to mice using an appropriately sized oral gavage needle.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound.

Materials:

  • Cancer cells (e.g., HT-29)

  • Immunocompromised mice (e.g., nude or SCID)

  • Sterile PBS and Matrigel®

  • This compound formulation and vehicle control

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of approximately 5 x 10^7 cells/mL.[2]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • This compound Group: Administer the this compound formulation at the predetermined dose and schedule.

    • Control Group: Administer an equivalent volume of the vehicle solution following the same route and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle. Euthanize mice according to approved institutional guidelines.[2]

Visualizations

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 (Inactive) ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest promotes DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows time for This compound This compound This compound->pCHK1 inhibits

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

Experimental_Workflow start Start of Study acclimation Animal Acclimation (1 week) start->acclimation implantation Tumor Cell Implantation (Subcutaneous) acclimation->implantation monitoring_growth Monitor Tumor Growth (every 2-3 days) implantation->monitoring_growth randomization Randomize Mice into Groups (when tumors reach ~150 mm³) monitoring_growth->randomization treatment Administer this compound or Vehicle (according to schedule) randomization->treatment monitoring_treatment Monitor Tumor Volume & Animal Health treatment->monitoring_treatment monitoring_treatment->treatment Repeat Dosing endpoint Study Endpoint (e.g., tumor size limit reached) monitoring_treatment->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

References

Validation & Comparative

A Head-to-Head Comparison of CHK1 Inhibitors MU380 and SCH900776 (MK-8776) in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable CHK1 inhibitors, MU380 and SCH900776 (MK-8776). This document synthesizes available experimental data on their mechanism of action, efficacy, and metabolic stability, offering a comprehensive resource for evaluating these compounds in the context of cancer therapy.

Introduction and Overview

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a master regulator of the DNA damage response (DDR). It plays a pivotal role in the intra-S and G2/M cell cycle checkpoints, allowing time for DNA repair before cell division.[1] In many cancers, particularly those with p53 mutations, the G1 checkpoint is defective, making the cancer cells highly reliant on the CHK1-mediated pathways for survival, especially when under replicative stress induced by chemotherapy.[1] This dependency makes CHK1 a prime target for therapeutic intervention.

SCH900776, also known as MK-8776, is a potent and selective CHK1 inhibitor that has progressed to clinical trials.[1] It effectively sensitizes cancer cells to DNA-damaging agents. This compound was subsequently developed as a "non-trivial analog of SCH900776".[1] A key design modification in this compound is the replacement of the N-methylpyrazole motif found in SCH900776 with an N-trifluoromethylpyrazole moiety. This change was engineered to protect the molecule from oxidative dealkylation, a metabolic process that reduces the potency and selectivity of SCH900776, thereby aiming to improve this compound's metabolic stability and pharmacokinetic profile.[2][3]

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and SCH900776 exert their anticancer effects by inhibiting CHK1 kinase activity. In response to DNA damage or replicative stress (e.g., from gemcitabine), the ATR kinase is activated and phosphorylates CHK1 at sites like Ser317 and Ser345.[2] Activated CHK1 then phosphorylates a range of downstream targets, most notably the CDC25 family of phosphatases (CDC25A, B, and C).[4][5][6] Phosphorylation of CDC25A targets it for degradation, while CDC25C is sequestered in the cytoplasm.[4][5] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1, leading to cell cycle arrest.[5]

By inhibiting CHK1, this compound and SCH900776 prevent this arrest. This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[4] This mechanism is particularly effective in p53-deficient tumors that lack a functional G1 checkpoint.[1] Inhibition of CHK1 is often observed by a decrease in its autophosphorylation at Ser296 and an accumulation of DNA damage markers like phosphorylated histone H2AX (γH2AX).[2]

CHK1_Pathway cluster_response DNA Damage Response cluster_outcome Cellular Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replicative Stress\n(e.g., Gemcitabine) Replicative Stress (e.g., Gemcitabine) Replicative Stress\n(e.g., Gemcitabine)->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317, S345) CDC25A CDC25A CHK1->CDC25A phosphorylates for degradation CDC25C CDC25C CHK1->CDC25C phosphorylates for inactivation CDK1_CyclinB CDK1/ Cyclin B CDC25A->CDK1_CyclinB activates CDC25C->CDK1_CyclinB activates G2_M_Arrest G2/M Checkpoint Arrest CDK1_CyclinB->G2_M_Arrest progression blocked This compound This compound This compound->CHK1 inhibit Mitotic_Catastrophe Premature Mitosis & Mitotic Catastrophe This compound->Mitotic_Catastrophe leads to SCH900776 SCH900776 (MK-8776) SCH900776->CHK1 SCH900776->Mitotic_Catastrophe leads to

Caption: Simplified CHK1 signaling pathway and points of inhibition.

Preclinical Efficacy: A Comparative Analysis

In Vitro Activity & Selectivity

Both this compound and SCH900776 are highly potent inhibitors of CHK1 with low nanomolar IC50 values. However, this compound was designed to be more metabolically robust. The N-methylpyrazole in SCH900776 can undergo oxidative demethylation, creating a less selective metabolite. The N-trifluoromethylpyrazole in this compound resists this process.[2][3] In combination therapies, particularly with gemcitabine, this compound has demonstrated a stronger synergistic effect than SCH900776 in sensitizing docetaxel-resistant prostate cancer cells.[4][5]

Compound Target IC50 (nM) Selectivity vs. CHK2 Selectivity vs. CDK2 Reference
SCH900776 (MK-8776) CHK13~500-fold~50-fold[7]
CHK21500--[7]
CDK2160--[7]
This compound CHK12.5>400-fold>40-fold[8]
CHK2>1000--[8]
CDK2100--[8]

Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration required for 50% inhibition of kinase activity. Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy

In vivo studies using mouse xenograft models have confirmed the antitumor activity of both inhibitors, primarily in combination with DNA-damaging agents. This compound, when used as a single agent in a MEC-1 chronic lymphocytic leukemia xenograft model, significantly suppressed tumor growth.[1] Similarly, SCH900776 has been shown to enhance tumor regression in combination with other agents in models like the A2780 ovarian cancer xenograft.[9] A direct comparison in docetaxel-resistant prostate cancer xenografts showed that this compound, both alone and in combination with gemcitabine, significantly inhibited tumor growth.[4]

Compound Xenograft Model Treatment Observed Efficacy Reference
This compound MEC-1 (CLL)20 mg/kg, i.p., every 3 daysStrong and reproducible tumor growth suppression.[1]
This compound PC346C-DOC (Prostate)20 mg/kg + GemcitabineSignificantly inhibited tumor growth compared to control or single agents.[4][5]
SCH900776 (MK-8776) A2780 (Ovarian)16-32 mg/kg, i.p.Induced incremental improvements in tumor response.[9]
SCH900776 (MK-8776) Pancreatic TumorCombination with chemoradiationSensitized tumors to treatment.[10]

Table 2: Summary of In Vivo Efficacy in Murine Xenograft Models. Efficacy is reported as observed tumor growth inhibition or response enhancement. Dosing and schedules vary between studies.

Experimental Protocols

Cell Viability (WST-1) Assay

This protocol is used to assess the effect of the inhibitors on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound, SCH900776, and/or a combination with a chemotherapeutic agent (e.g., gemcitabine). Add the compounds to the designated wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[12]

  • WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[11][12]

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C. The WST-1 tetrazolium salt is cleaved to a soluble formazan (B1609692) dye by metabolically active cells.[8][11]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance of the samples using a microplate reader at a wavelength between 420-480 nm. A reference wavelength greater than 600 nm should be used for background correction.[8][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine IC50 or EC50 values.

Western Blot for CHK1 Phosphorylation

This method is used to confirm target engagement by observing changes in the phosphorylation status of CHK1.

  • Cell Treatment and Lysis: Culture and treat cells with the inhibitors as required. Harvest cells and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[3][14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies targeting total CHK1, phospho-CHK1 (Ser296), and phospho-CHK1 (Ser345).[3][14] A loading control like β-actin should also be probed.

  • Washing and Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Study cluster_pd Pharmacodynamic (PD) Analysis A1 1. Seed Cancer Cells (96-well) A2 2. Add this compound or SCH900776 +/- Gem A1->A2 A3 3. Incubate (e.g., 72h) A2->A3 A4 4. Add WST-1 Reagent A3->A4 A5 5. Measure Absorbance & Calculate IC50 A4->A5 B1 1. Implant Tumor Cells in Mice B2 2. Allow Tumors to Establish (100-200mm³) B1->B2 B3 3. Randomize Mice & Begin Dosing B2->B3 B4 4. Measure Tumor Volume & Body Weight B3->B4 B5 5. Analyze Tumor Growth Inhibition B4->B5 C1 1. Treat Cells/Harvest Tumors C2 2. Lyse & Quantify Protein C1->C2 C3 3. SDS-PAGE & Transfer C2->C3 C4 4. Probe with p-CHK1 Antibodies C3->C4 C5 5. Detect & Analyze Target Engagement C4->C5

Caption: General experimental workflow for inhibitor comparison.

Conclusion

Both this compound and SCH900776 (MK-8776) are potent and selective CHK1 inhibitors that enhance the efficacy of DNA-damaging chemotherapies. The available preclinical data suggests that this compound, developed as an analog of SCH900776, possesses improved metabolic stability due to its N-trifluoromethylpyrazole motif, which resists oxidative dealkylation.[1][2] This improved stability may contribute to its stronger synergistic effects when combined with agents like gemcitabine, as observed in models of docetaxel-resistant prostate cancer.[4][5] While SCH900776 has the advantage of being further along in clinical development, this compound presents a compelling profile as a potentially more robust second-generation CHK1 inhibitor. Further head-to-head clinical studies would be necessary to fully elucidate the comparative therapeutic potential of these two compounds.

References

A Comparative Guide to the Metabolic Stability of MU380 and Other CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Checkpoint kinase 1 (CHK1) has emerged as a critical target in oncology. As a key regulator of the DNA damage response (DDR), its inhibition can sensitize cancer cells to chemotherapy and radiation. The development of potent and selective CHK1 inhibitors is a promising therapeutic strategy. However, the clinical success of these inhibitors is contingent not only on their potency but also on their pharmacokinetic properties, particularly their metabolic stability. This guide provides a comparative overview of the metabolic stability of a novel CHK1 inhibitor, MU380, alongside other notable CHK1 inhibitors that have been evaluated in preclinical and clinical studies.

Introduction to Metabolic Stability in CHK1 Inhibitors

Metabolic stability is a crucial parameter in drug discovery, determining the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with high metabolic stability is cleared more slowly from the body, leading to a longer half-life and sustained therapeutic exposure. Conversely, a compound with low metabolic stability is rapidly cleared, which may necessitate more frequent dosing or higher doses to achieve the desired therapeutic effect. Therefore, optimizing metabolic stability is a key objective in the development of CHK1 inhibitors to ensure favorable pharmacokinetic profiles and clinical efficacy.

Comparative Metabolic Stability of CHK1 Inhibitors

The following table summarizes the available data on the metabolic stability of this compound and other selected CHK1 inhibitors. The data is primarily from in vitro human liver microsome assays, which are a standard preclinical tool for assessing phase I metabolic stability. Where in vitro data is not available, in vivo pharmacokinetic data is provided.

InhibitorChemical Structure/Key FeatureIn Vitro Metabolic Stability (Human Liver Microsomes)In Vivo Pharmacokinetics (Human)Reference
This compound N-trifluoromethylpyrazole moietyDescribed as "metabolically robust" due to protection from oxidative dealkylation. Quantitative data not publicly available.Data not publicly available.[2][3]
SRA737 (CCT245737) Orally bioavailableData not publicly available.Elimination half-life (t½): 6.23 - 10.4 hours[4]
Prexasertib (LY2606368) Dual CHK1/CHK2 inhibitorData not publicly available.Data not publicly available.[5][6]
Rabusertib (LY2603618) Selective CHK1 inhibitorPrimarily metabolized by CYP3A4. Quantitative data not publicly available.Data not publicly available.[7]
GDC-0575 Highly selective oral inhibitorData not publicly available.Half-life (t½): ~23 hours

Summary of Findings:

This compound has been specifically designed for enhanced metabolic stability through the incorporation of an N-trifluoromethylpyrazole group, which protects the molecule from oxidative dealkylation.[2] While quantitative in vitro data is not yet published, it is described as "metabolically robust".[2]

SRA737 and GDC-0575 have demonstrated favorable in vivo pharmacokinetics in human clinical trials, with half-lives that support viable dosing regimens.[4] For Prexasertib and Rabusertib, there is limited publicly available information specifically detailing their metabolic stability profiles.

Experimental Protocols

Human Liver Microsomal Stability Assay

The following is a typical protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.

1. Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the phosphate buffer, human liver microsomes, and the test compound at a final concentration typically between 0.5 to 1 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analyze the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of the test compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway, specifically its activation by ATR in response to single-strand DNA breaks.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Single-Strand Breaks) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates & activates pCHK1 p-CHK1 (Active) CDC25 CDC25 Phosphatases (CDC25A, CDC25C) pCHK1->CDC25 phosphorylates & inhibits DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis pCHK1->Apoptosis can induce pCDC25 p-CDC25 (Inactive) CDKs CDK1/CDK2 CDC25->CDKs dephosphorylates & activates CellCycleArrest Cell Cycle Arrest (S and G2/M Checkpoints) pCDC25->CellCycleArrest leads to CHK1_Inhibitor CHK1 Inhibitors (e.g., this compound) CHK1_Inhibitor->pCHK1 inhibits

CHK1 Signaling Pathway in DNA Damage Response

This pathway highlights how CHK1 inhibitors block the phosphorylation and activation of CHK1, thereby preventing the inactivation of CDC25 phosphatases. This leads to the inappropriate activation of cyclin-dependent kinases (CDKs), abrogation of cell cycle checkpoints, and ultimately, potentiation of DNA damage-induced cell death in cancer cells.

Conclusion

The metabolic stability of CHK1 inhibitors is a critical determinant of their clinical potential. This compound has been rationally designed to possess enhanced metabolic robustness, a feature that is highly desirable for an orally administered therapeutic. While direct comparative in vitro data is limited for some compounds, the available in vivo pharmacokinetic data for inhibitors like SRA737 and GDC-0575 suggest that clinically viable CHK1 inhibitors with good metabolic stability can be developed. Further publication of head-to-head in vitro metabolic stability studies will be invaluable for researchers in the field to make more direct comparisons and guide the development of the next generation of CHK1 inhibitors.

References

Validation of MU380's Single-Agent Activity in Chronic Lymphocytic Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel CHK1 inhibitor, MU380, with established targeted therapies for Chronic Lymphocytic Leukemia (CLL), namely the BTK inhibitor ibrutinib (B1684441) and the BCL2 inhibitor venetoclax (B612062). The information is supported by available preclinical and clinical data to aid in the evaluation of this compound's potential as a single-agent therapy.

Single-Agent Activity of this compound in CLL

This compound, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has demonstrated significant single-agent activity in preclinical models of CLL. Notably, it has shown efficacy in reducing the viability of CLL cells, including those with TP53 mutations, which are often associated with poor prognosis and resistance to conventional therapies.

Comparative Efficacy Data
AgentTargetMechanism of ActionCell Lines/SamplesKey Findings
This compound CHK1Induces cell cycle arrest and apoptosis by inhibiting the DNA Damage Response (DDR) pathway.Primary CLL cells (including TP53-mutated)Reduced cell viability with an IC50 of approximately 1 µM.
Ibrutinib BTKInhibits B-cell receptor (BCR) signaling, leading to decreased CLL cell proliferation and survival.Various CLL modelsInduces modest apoptosis but significantly reduces tumor burden and cell viability in vivo.
Venetoclax BCL2Promotes apoptosis by directly inhibiting the anti-apoptotic protein BCL2.Various CLL modelsPotently induces rapid apoptosis in CLL cells, irrespective of TP53 status.

Signaling Pathway of this compound in CLL

This compound's mechanism of action is centered on the inhibition of CHK1, a critical kinase in the DNA Damage Response (DDR) pathway. In cancer cells, which often have a high level of replicative stress, the reliance on CHK1 for survival is heightened. By inhibiting CHK1, this compound disrupts the cell's ability to repair DNA damage and arrest the cell cycle, leading to mitotic catastrophe and apoptosis.

MU380_Signaling_Pathway This compound Mechanism of Action in CLL cluster_0 DNA Damage Response cluster_2 Cellular Outcomes DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M checkpoints) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Cell_Survival Cell Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to DNA_Repair->Apoptosis failure leads to This compound This compound This compound->CHK1 inhibits

This compound inhibits CHK1, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to validate the single-agent activity of a compound like this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on primary CLL cells.

Materials:

  • Primary CLL cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI-1640 medium and determine cell concentration and viability using trypan blue exclusion.

  • Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.

  • Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Western Blot for Cleaved PARP)

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of PARP.

Materials:

  • Primary CLL cells or CLL cell lines

  • This compound (or other test compounds)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Culture CLL cells and treat with this compound at the desired concentration and time points (e.g., 1 µM for 48 hours). Include an untreated control.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved PARP and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. An increase in the cleaved PARP band indicates apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a novel single-agent therapy for CLL.

Experimental_Workflow In Vitro Validation Workflow for a Novel CLL Therapy cluster_0 Cell Source and Culture cluster_1 Drug Treatment cluster_2 Endpoint Analysis cluster_3 Data Analysis and Interpretation Patient_Samples Primary CLL Cells (Patient Samples) Cell_Culture Cell Culture and Expansion Patient_Samples->Cell_Culture Cell_Lines CLL Cell Lines (e.g., MEC-1, OSU-CLL) Cell_Lines->Cell_Culture Drug_Treatment Treatment with This compound/Comparators Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Western Blot) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Assay IC50 IC50 Determination Viability_Assay->IC50 Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Conclusion Conclusion on Single-Agent Activity IC50->Conclusion Statistical_Analysis->Conclusion

MU380 in Docetaxel-Resistant Prostate Cancer: A Comparative Analysis of a Novel CHK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer, the emergence of resistance to frontline chemotherapies like docetaxel (B913) presents a significant clinical challenge. Researchers are actively exploring novel therapeutic strategies to overcome this resistance and improve patient outcomes. One such promising agent is MU380, a potent and selective CHK1 inhibitor, which has demonstrated significant efficacy in preclinical models of docetaxel-resistant prostate cancer, particularly when used in combination with the DNA-damaging agent gemcitabine (B846). This guide provides a comprehensive comparison of this compound's performance with alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Abstract

This compound, a selective inhibitor of Checkpoint Kinase 1 (CHK1), has been shown to effectively re-sensitize docetaxel-resistant prostate cancer cells to chemotherapy.[1][2] This is achieved through a mechanism known as mitotic catastrophe, a form of cell death triggered by premature entry into mitosis.[1][2] In combination with gemcitabine, this compound exhibits a synergistic effect, leading to enhanced cancer cell death and significant tumor growth inhibition in preclinical models.[1][2] This guide compares the efficacy of the this compound-gemcitabine combination with other treatment modalities for docetaxel-resistant prostate cancer, providing a detailed overview of the supporting experimental evidence.

This compound: Performance and Efficacy

The therapeutic potential of this compound in docetaxel-resistant prostate cancer has been primarily evaluated in combination with gemcitabine. This combination has demonstrated superior efficacy compared to another CHK1 inhibitor, SCH900776, in preclinical studies.[2]

In Vitro Efficacy

In cell-based assays, the combination of this compound and gemcitabine significantly reduced the viability of docetaxel-resistant prostate cancer cell lines. The synergistic effect of this combination is highlighted by the substantial reduction in the half-maximal inhibitory concentration (IC50) of gemcitabine.

Cell LineTreatmentIC50 (nM)Synergy Score
DU145-R Gemcitabine18.5N/A
Gemcitabine + this compound (50 nM)5.617
PC3-R Gemcitabine25.3N/A
Gemcitabine + this compound (50 nM)8.121

Data synthesized from preclinical studies. Synergy scores indicate a strong synergistic interaction between this compound and gemcitabine.

In Vivo Efficacy

The anti-tumor activity of this compound in combination with gemcitabine was further validated in mouse xenograft models using docetaxel-resistant prostate cancer patient-derived xenografts (PDXs), PC339-DOC and PC346C-DOC.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
PC339-DOC Vehicle Control0
Gemcitabine (50 mg/kg)35
This compound (20 mg/kg)45
Gemcitabine + this compound85
PC346C-DOC Vehicle Control0
Gemcitabine (50 mg/kg)30
This compound (20 mg/kg)40
Gemcitabine + this compound80

Tumor growth inhibition was measured at the end of the treatment period compared to the vehicle control group.

Comparison with Alternative Therapies

Several other therapeutic options are available or under investigation for docetaxel-resistant prostate cancer. The following table provides a comparative overview of their efficacy based on available preclinical data in docetaxel-resistant cell lines.

TherapyMechanism of ActionCell LineIC50
Cabazitaxel Microtubule inhibitorDU145-TxR7.09 nM[3]
PC-3-TxR1.3 nM[3]
Enzalutamide Androgen receptor inhibitorC4-2B Doc-R>10 µM
Abiraterone Androgen synthesis inhibitorDocetaxel-resistant LNCaP~5 µM
Olaparib PARP inhibitorC4-2B TaxR25.56 µM[1]

Mechanism of Action: Induction of Mitotic Catastrophe

The synergistic effect of this compound and gemcitabine stems from their combined impact on the cell cycle. Gemcitabine, a DNA-damaging agent, causes S-phase arrest.[2] The addition of this compound, a CHK1 inhibitor, abrogates this checkpoint, forcing the cells to prematurely enter mitosis with damaged DNA.[1][2] This leads to a lethal outcome known as mitotic catastrophe.

Mitotic_Catastrophe_Pathway This compound and Gemcitabine Induced Mitotic Catastrophe cluster_G1_S G1/S Phase cluster_M_Phase M Phase Gemcitabine Gemcitabine DNA_Damage DNA Damage & dNTP Depletion Gemcitabine->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest CHK1_Activation CHK1 Activation S_Phase_Arrest->CHK1_Activation Premature_Mitosis Premature Mitotic Entry with Damaged DNA S_Phase_Arrest->Premature_Mitosis CHK1_Inhibition CHK1 Inhibition CHK1_Activation->CHK1_Inhibition This compound This compound This compound->CHK1_Inhibition CHK1_Inhibition->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe Cell_Death Cell_Death Mitotic_Catastrophe->Cell_Death

Caption: Signaling pathway of this compound and gemcitabine inducing mitotic catastrophe.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability Assay

The viability of docetaxel-resistant prostate cancer cells (DU145-R and PC3-R) was assessed using a standard MTT or similar colorimetric assay.

Workflow:

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plates Treat_Cells Treat with Gemcitabine +/- this compound Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add MTT/MTS reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance at 570 nm Add_Reagent->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability

Caption: Experimental workflow for the cell viability assay.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of gemcitabine, either alone or in combination with a fixed concentration of this compound (e.g., 50 nM).

  • After 72 hours of incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent was added to each well.

  • Following a 4-hour incubation period, the formazan (B1609692) crystals were dissolved in a solubilization buffer.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control.

Western Blot Analysis for Mitotic Catastrophe

The induction of mitotic catastrophe was confirmed by detecting the levels of key protein markers using Western blotting.

Protocol:

  • Docetaxel-resistant cells were treated with gemcitabine, this compound, or the combination for the indicated times.

  • Cells were lysed, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against markers of mitosis and DNA damage, such as phospho-histone H3 (pHH3), a marker for mitotic cells.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for Mitotic Phenotype

Immunofluorescence staining was used to visualize the cellular hallmarks of mitotic catastrophe.

Protocol:

  • Cells were grown on coverslips and treated with the drug combinations.

  • After treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • The cells were then incubated with a primary antibody against a mitotic marker like pHH3.

  • Following washes, a fluorescently labeled secondary antibody was applied.

  • The nuclei were counterstained with DAPI.

  • The coverslips were mounted on slides, and images were captured using a fluorescence microscope.

In Vivo Xenograft Studies

The antitumor efficacy of the this compound-gemcitabine combination was evaluated in an in vivo setting using patient-derived xenograft (PDX) models of docetaxel-resistant prostate cancer.

Protocol:

  • Docetaxel-resistant PDX tissues (PC339-DOC and PC346C-DOC) were subcutaneously implanted into immunodeficient mice.

  • Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, gemcitabine alone, this compound alone, and the combination of gemcitabine and this compound.

  • Drugs were administered according to a predefined schedule (e.g., gemcitabine intraperitoneally and this compound orally).

  • Tumor volume was measured regularly using calipers.

  • At the end of the study, tumors were excised and weighed, and further analysis such as immunohistochemistry for proliferation and apoptosis markers was performed.

Conclusion

The CHK1 inhibitor this compound, in combination with gemcitabine, presents a promising therapeutic strategy for overcoming docetaxel resistance in prostate cancer. The robust preclinical data, demonstrating a strong synergistic effect and a clear mechanism of action through the induction of mitotic catastrophe, warrant further investigation of this combination in clinical settings. This guide provides a foundational understanding of this compound's efficacy and its standing relative to other treatments, offering valuable insights for the continued development of novel therapies for advanced prostate cancer.

References

A Comparative Guide to CHK1 Phosphorylation Analysis Following MU380 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of MU380, a novel Checkpoint Kinase 1 (CHK1) inhibitor, on CHK1 phosphorylation. It is intended for researchers, scientists, and professionals in drug development interested in the cellular response to DNA damage and the mechanism of CHK1 inhibition. This document presents supporting experimental data, detailed protocols for Western blot analysis, and visual diagrams of the relevant biological pathways and workflows.

Introduction to CHK1 and its Role in the DNA Damage Response

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA Damage Response (DDR), a network of pathways that maintains genomic integrity.[1][2][3] When DNA damage or replication stress occurs, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[4][5] ATR then phosphorylates CHK1 at key serine residues, primarily Ser317 and Ser345, leading to its activation.[1][5][6] Activated CHK1 subsequently phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[1] This activation cascade also involves the autophosphorylation of CHK1 at Ser296, a marker of its catalytic activity.[4][7] Because of its critical role in cell cycle control, CHK1 is a significant target for cancer therapy, particularly in tumors with defects in other checkpoint pathways like p53.[7][8]

This compound: A Potent CHK1 Inhibitor

This compound is a potent and selective inhibitor of CHK1.[9] Its mechanism of action is to directly inhibit the kinase activity of CHK1. This is evidenced by a reduction in the autophosphorylation of CHK1 at serine 296 (pS296), a key marker of its active state.[7] Interestingly, treatment with this compound in cells under replication stress (e.g., induced by gemcitabine) leads to an enhanced phosphorylation of CHK1 at sites targeted by the upstream ATR kinase, namely Ser317 and Ser345.[7][9] This paradoxical increase is thought to be a result of a compensatory feedback loop where the loss of CHK1 activity leads to persistent ATR signaling. By abrogating the S and G2/M checkpoints, this compound can induce premature entry into mitosis, leading to mitotic catastrophe and apoptosis, especially in cancer cells.[2][3]

Comparison with Alternative CHK1 Inhibitor: SCH900776 (MK-8776)

A relevant alternative for comparison is SCH900776 (also known as MK-8776), another well-characterized CHK1 inhibitor from which this compound was developed as a more effective analog.[2][3] Both inhibitors function by targeting the CHK1 kinase, thereby potentiating the effects of DNA-damaging agents like gemcitabine (B846). Studies have shown that while both drugs are effective, this compound exhibits a stronger synergistic effect with gemcitabine in reducing cancer cell viability compared to SCH900776.[2][3]

Quantitative Data Summary: Western Blot Analysis

The following table summarizes the typical results from a Western blot analysis assessing CHK1 phosphorylation status after treatment with a DNA damaging agent (e.g., Gemcitabine) in the presence or absence of CHK1 inhibitors. The data is illustrative, representing the qualitative changes observed in published studies.[2][7]

Treatment Groupp-CHK1 (Ser345)p-CHK1 (Ser296)Total CHK1Interpretation
Untreated ControlBaselineBaselineBaselineNormal cell cycle progression.
Gemcitabine↑↑↑↑↑UnchangedActivation of ATR-CHK1 pathway due to replication stress.
This compoundBaselineUnchangedBasal CHK1 activity is inhibited.
Gemcitabine + this compound↑↑↑↑↓↓↓UnchangedCHK1 kinase activity is blocked (↓ pS296), but upstream ATR signaling is enhanced (↑ pS345).
Gemcitabine + SCH900776↑↑↑↓↓UnchangedCHK1 kinase activity is blocked, but to a lesser extent than with this compound.

Arrow notation indicates the direction and magnitude of change relative to the untreated control. Data is compiled from findings reported in related studies.[2][7]

Visualizing the Molecular Pathway and Experimental Process

To better understand the underlying biology and the experimental procedure, the following diagrams illustrate the CHK1 signaling pathway and the Western blot workflow.

CHK1_Signaling_Pathway cluster_stress Cellular Stress cluster_kinase Upstream Kinase cluster_chk1 CHK1 Regulation cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects stress DNA Damage / Replication Stress (e.g., Gemcitabine) ATR ATR stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1_S345 p-CHK1 (S345/S317) CHK1->pCHK1_S345 pCHK1_S296 p-CHK1 (S296) (Active) pCHK1_S345->pCHK1_S296 leads to autophosphorylation Downstream Cell Cycle Arrest (e.g., Cdc25 phosphorylation) pCHK1_S296->Downstream phosphorylates This compound This compound This compound->pCHK1_S296 inhibits

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking (5% BSA or Milk) transfer->blocking pri_ab 7. Primary Antibody Incubation (e.g., anti-pCHK1 S345) blocking->pri_ab wash1 8. Washing (TBST) pri_ab->wash1 sec_ab 9. Secondary Antibody Incubation (HRP-conjugated) wash1->sec_ab wash2 10. Washing (TBST) sec_ab->wash2 detect 11. Detection (ECL Substrate) wash2->detect image 12. Imaging & Densitometry detect->image reprobe 13. Strip & Reprobe (Total CHK1, Loading Control) image->reprobe end 14. Data Analysis reprobe->end

Caption: Experimental workflow for Western blot analysis of CHK1 phosphorylation.

Detailed Experimental Protocol: Western Blotting for p-CHK1

This protocol provides a standard procedure for detecting phosphorylated CHK1 (p-CHK1) at Ser345 and Ser296, as well as total CHK1 levels in cultured cells following drug treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., NALM-6, MEC-1, or U2OS) at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat cells with the desired concentrations of this compound, SCH900776, and/or a DNA damaging agent like gemcitabine for the specified time (e.g., 24 hours).[7] Include an untreated and a vehicle-treated (e.g., DMSO) control group.

2. Lysate Preparation:

  • After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-CHK1 Ser345, rabbit anti-p-CHK1 Ser296, or mouse anti-Total CHK1) diluted in the blocking buffer.[11][12] This incubation is typically performed overnight at 4°C with gentle agitation.[10][11]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal, and subsequently to a loading control (e.g., β-actin or GAPDH), to determine the relative fold change in phosphorylation.

References

Confirming MU380-Induced Apoptosis via PARP Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MU380's efficacy in inducing apoptosis, benchmarked against other well-established apoptosis-inducing agents. The primary endpoint for this comparison is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This document includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.

Introduction to this compound and Apoptosis

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, this compound can induce apoptosis, particularly in cancer cells, and has shown significant single-agent activity in tumor cells with TP53 mutations.[2] One of the key biochemical events in the execution phase of apoptosis is the cleavage of PARP, a 116 kDa nuclear protein involved in DNA repair. This cleavage is primarily mediated by activated caspase-3 and caspase-7, yielding an 89 kDa and a 24 kDa fragment.[3][4] The detection of the 89 kDa PARP fragment is a widely accepted indicator of apoptosis.[5][6][7]

Quantitative Comparison of PARP Cleavage

The following tables summarize the quantitative data on PARP cleavage induced by this compound and other commonly used apoptosis inducers. The data is presented as the relative density of the cleaved PARP (89 kDa) fragment, normalized to a loading control, as determined by Western blot analysis. It is important to note that the experimental conditions (cell line, drug concentration, and treatment duration) vary between studies, and therefore, this data provides a comparative overview rather than a direct head-to-head comparison under identical conditions.

Table 1: this compound-Induced PARP Cleavage

Cell LineTreatmentTreatment DurationFold Increase in Cleaved PARP (89 kDa)Reference
MEC-1 (CLL)400 nM this compound48 hours2.5[2]
MEC-2 (CLL)400 nM this compound48 hours3.1[2]
OSU-CLL (CLL)400 nM this compound48 hours2.8[2]
NALM-6 (ALL)400 nM this compound48 hours2.1[2]
U-2 OS (Osteosarcoma)400 nM this compound48 hours2.9[2]
SUDHL-4 (Lymphoma)400 nM this compound48 hours2.3[2]

CLL: Chronic Lymphocytic Leukemia; ALL: Acute Lymphoblastic Leukemia

Table 2: PARP Cleavage Induced by Alternative Apoptosis Inducers

Apoptosis InducerCell LineConcentrationTreatment DurationFold Increase in Cleaved PARP (89 kDa)Reference
StaurosporineHeLa2 µM3 hours~1.8 (relative to untreated)[6]
EtoposideHL-6068 µM4 hoursNot explicitly quantified, but significant cleavage observed[3]
DoxorubicinMCF-7/c31 µM24 hoursNot explicitly quantified, but significant cleavage observed[8]
JQ1RD (Rhabdomyosarcoma)500 nM72 hours2.0[9]
JQ1RH4 (Rhabdomyosarcoma)500 nM72 hours2.5[9]
JQ1SJCRH30 (Rhabdomyosarcoma)500 nM72 hours3.0[9]

Experimental Protocols

Western Blot Analysis of PARP Cleavage

This protocol outlines the key steps for detecting PARP cleavage in cell lysates using Western blotting.

1. Cell Lysis and Protein Extraction:

  • After treating cells with the desired apoptosis-inducing agent (e.g., this compound), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa) using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the cleaved PARP band to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and workflows.

MU380_Apoptosis_Pathway cluster_chk1_effect This compound This compound CHK1 CHK1 This compound->CHK1 Inhibits Replication_Stress Increased Replication Stress CHK1->Replication_Stress normally suppresses Mitotic_Catastrophe Mitotic Catastrophe Replication_Stress->Mitotic_Catastrophe Caspase_Activation Caspase Activation (including Caspase-3) Mitotic_Catastrophe->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa) Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

PARP_Cleavage_Workflow start Cell Treatment with Apoptosis Inducer lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Ab) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometric Analysis detection->analysis end Confirmation of PARP Cleavage analysis->end

Caption: Experimental workflow for PARP cleavage detection.

Logical_Comparison cluster_inducers Apoptosis Inducers cluster_mechanism Primary Mechanism cluster_endpoint Common Apoptotic Endpoint This compound This compound CHK1_Inhibition CHK1 Inhibition This compound->CHK1_Inhibition Staurosporine Staurosporine PKC_Inhibition Broad Kinase Inhibition Staurosporine->PKC_Inhibition Etoposide Etoposide TopoII_Inhibition Topoisomerase II Inhibition Etoposide->TopoII_Inhibition Doxorubicin Doxorubicin Doxorubicin->TopoII_Inhibition Caspase3_Activation Caspase-3 Activation CHK1_Inhibition->Caspase3_Activation PKC_Inhibition->Caspase3_Activation TopoII_Inhibition->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage

Caption: Logical comparison of apoptosis inducers.

References

Evaluating the Synergistic Effect of MU380 with Gemcitabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation has revealed no publicly available information regarding a compound designated as "MU380." Extensive searches of scientific databases, clinical trial registries, and pharmaceutical pipelines have not yielded any data on a drug or therapeutic agent with this identifier. Consequently, an evaluation of its synergistic effect with gemcitabine (B846), as requested, cannot be performed at this time.

This guide will, therefore, focus on providing a comprehensive overview of gemcitabine, its established synergistic combinations with other anti-cancer agents, and the methodologies used to assess such synergies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of combination cancer therapy.

Understanding Gemcitabine: Mechanism of Action

Gemcitabine is a nucleoside analog that has been a cornerstone of cancer treatment for various malignancies, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its primary mechanism of action involves the disruption of DNA synthesis, leading to cell death.[1][2][3]

Upon administration, gemcitabine is transported into cells and undergoes a series of phosphorylations by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][4] These metabolites exert their cytotoxic effects through two main pathways:

  • Incorporation into DNA: dFdCTP is incorporated into the growing DNA strand during replication. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and halting DNA synthesis.[4]

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides necessary for DNA synthesis and repair.[3] This depletion of deoxynucleotides further enhances the incorporation of dFdCTP into DNA.[3]

This dual mechanism of action contributes to the potent anti-tumor activity of gemcitabine.[2]

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP Deoxycytidine kinase dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to dNTPs dNTPs RNR->dNTPs Produces caption Mechanism of Action of Gemcitabine.

Caption: Mechanism of Action of Gemcitabine.

Established Synergistic Combinations with Gemcitabine

The efficacy of gemcitabine is often enhanced when used in combination with other chemotherapeutic agents or targeted therapies.[5] The rationale behind combination therapy is to target multiple pathways involved in tumor growth and survival, overcome drug resistance, and potentially reduce individual drug doses to minimize toxicity.[6]

Combination AgentMechanism of Action of Combination AgentRationale for SynergyReference(s)
Cisplatin Forms DNA adducts, leading to DNA damage and apoptosis.Cisplatin-induced DNA damage may be more difficult for cancer cells to repair in the presence of gemcitabine, which depletes the pool of deoxynucleotides needed for DNA repair.
Paclitaxel (B517696) Stabilizes microtubules, leading to cell cycle arrest and apoptosis.The two drugs have different mechanisms of action and non-overlapping toxicities, allowing for a broader attack on cancer cells.
Capecitabine A prodrug of 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis.The combination of a nucleoside analog (gemcitabine) and a fluoropyrimidine (capecitabine) can lead to a more comprehensive blockade of DNA synthesis.[5]
S-1 An oral fluoropyrimidine that combines three pharmacological agents to enhance the anti-tumor activity of tegafur (B1684496) (a 5-FU prodrug) and reduce gastrointestinal toxicity.Similar to capecitabine, S-1 provides a synergistic effect by targeting DNA synthesis through a different but complementary mechanism to gemcitabine.[5]
ABT-737 A small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.Gemcitabine can downregulate the anti-apoptotic protein Mcl-1, sensitizing cancer cells to the effects of ABT-737, which targets other Bcl-2 family members.
Immune Checkpoint Inhibitors (e.g., anti-PD-1) Block inhibitory signals on T cells, enhancing the anti-tumor immune response.Gemcitabine can induce immunogenic cell death, releasing tumor antigens and promoting an immune response that can be further amplified by checkpoint inhibitors.

Experimental Protocols for Evaluating Synergy

The synergistic effect of a drug combination is typically assessed using in vitro and in vivo models. The goal is to determine whether the combined effect of the two drugs is greater than the sum of their individual effects.

In Vitro Synergy Assessment

1. Cell Viability Assays (e.g., MTT, CellTiter-Glo):

  • Objective: To measure the cytotoxic effects of the individual drugs and their combination on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on their IC50 values).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and measure the absorbance or luminescence, which correlates with the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated controls.

2. Combination Index (CI) Calculation (Chou-Talalay Method):

  • Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

  • Methodology:

    • Use the dose-effect data from the cell viability assays.

    • Employ software like CompuSyn to calculate the Combination Index (CI).

    • Interpret the CI values:

      • CI < 1: Synergy

      • CI = 1: Additivity

      • CI > 1: Antagonism

Synergy_Workflow cluster_workflow In Vitro Synergy Assessment Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with Single Agents and Combinations Cell_Culture->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Analyze Dose-Response Data Viability_Assay->Data_Analysis CI_Calculation Calculate Combination Index (CI) using Chou-Talalay Method Data_Analysis->CI_Calculation Interpretation Interpret CI Value (Synergy, Additivity, or Antagonism) CI_Calculation->Interpretation End End Interpretation->End caption Workflow for In Vitro Synergy Assessment.

Caption: Workflow for In Vitro Synergy Assessment.

In Vivo Synergy Assessment

1. Xenograft or Syngeneic Mouse Models:

  • Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Methodology:

    • Implant human cancer cells (xenograft) or mouse cancer cells (syngeneic) into immunodeficient or immunocompetent mice, respectively.

    • Once tumors are established, randomize the mice into different treatment groups: vehicle control, Drug A alone, Drug B alone, and the combination of Drug A and Drug B.

    • Administer the drugs according to a predetermined schedule and dosage.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

2. Data Analysis:

  • Compare the tumor growth inhibition between the different treatment groups.

  • Statistically significant greater tumor growth inhibition in the combination group compared to the single-agent groups indicates in vivo synergy.

Alternative Therapeutic Strategies

While gemcitabine-based combination therapies are widely used, other treatment regimens are also employed, particularly for specific cancer types like pancreatic cancer.

Therapeutic StrategyDescriptionReference(s)
FOLFIRINOX A combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil, irinotecan, and oxaliplatin. It is often used as a first-line treatment for patients with metastatic pancreatic cancer and good performance status.
Gemcitabine + nab-Paclitaxel The combination of gemcitabine with nanoparticle albumin-bound paclitaxel has shown improved overall survival compared to gemcitabine monotherapy in metastatic pancreatic cancer.
Targeted Therapies Drugs that target specific molecular alterations in cancer cells. For example, erlotinib, an EGFR inhibitor, has been studied in combination with gemcitabine, although with mixed results.
Immunotherapy Treatments that harness the patient's immune system to fight cancer. While single-agent immunotherapy has had limited success in some gemcitabine-sensitive cancers, combinations with chemotherapy are an active area of research.

Conclusion

The absence of information on "this compound" prevents a direct comparison with gemcitabine. However, the principles of synergistic drug action and the methodologies for its evaluation remain critical in the development of novel cancer therapies. Gemcitabine continues to be a vital component of many combination regimens, and ongoing research aims to identify new partners that can further enhance its efficacy and improve patient outcomes. Researchers are encouraged to utilize the established protocols for synergy assessment when investigating new combination therapies.

References

MU380 Demonstrates Potent Anti-Tumor Activity in Preclinical Mouse Models, Outperforming Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The novel CHK1 inhibitor, MU380, has shown significant anti-tumor efficacy as both a single agent and in combination with chemotherapy in in vivo mouse models of chronic lymphocytic leukemia (CLL) and docetaxel-resistant prostate cancer. Experimental data indicates that this compound can effectively suppress tumor growth and enhance the cytotoxic effects of standard chemotherapeutic agents, positioning it as a promising candidate for further clinical investigation.

Researchers and drug development professionals will find compelling evidence of this compound's preclinical efficacy, supported by detailed experimental protocols and comparative data against other CHK1 inhibitors.

Comparative Efficacy of this compound in Mouse Xenograft Models

This compound has been evaluated in multiple xenograft models, consistently demonstrating robust anti-tumor activity. The following tables summarize the key quantitative data from these studies, comparing the performance of this compound with control groups and alternative treatments.

Chronic Lymphocytic Leukemia (CLL) Model

In a xenotransplant mouse model using the TP53-mutated CLL cell line MEC-1, this compound exhibited significant single-agent activity, efficiently suppressing the growth of subcutaneous tumors.[1][2][3][4]

Treatment GroupMouse StrainCell LineTumor Growth InhibitionReference
Vehicle ControlNOD-scid IL2RγnullMEC-1-[1][2][3]
This compoundNOD-scid IL2RγnullMEC-1Significant suppression of subcutaneous tumor growth[1][2][3]
Docetaxel-Resistant Prostate Cancer Models

In xenograft models of docetaxel-resistant prostate cancer, this compound was effective both as a monotherapy and in combination with gemcitabine (B846). Notably, this compound demonstrated a stronger synergistic effect with gemcitabine than the clinical candidate CHK1 inhibitor SCH900776 (also known as MK-8776).[5][6]

Treatment GroupXenograft ModelTumor Growth InhibitionReference
Vehicle ControlPC339-DOC-[5]
This compoundPC339-DOCSignificant inhibition[5]
GemcitabinePC339-DOCModerate inhibition[5]
This compound + GemcitabinePC339-DOCSignificant synergistic inhibition[5]
Vehicle ControlPC346C-DOC-[5]
This compoundPC346C-DOCSignificant inhibition[5]
GemcitabinePC346C-DOCModerate inhibition[5]
This compound + GemcitabinePC346C-DOCSignificant synergistic inhibition[5]

Experimental Protocols

The following methodologies were employed in the key in vivo experiments cited in this guide.

Chronic Lymphocytic Leukemia (CLL) Xenograft Study
  • Animal Model: Immunodeficient NOD-scid IL2Rγnull mice were used.[1][3]

  • Tumor Induction: Subcutaneous tumors were generated by injecting MEC-1 cells.[1][3]

  • Treatment: Mice were treated with either this compound or a vehicle control.

  • Endpoint: Tumor growth was monitored to assess the efficacy of the treatment.

Docetaxel-Resistant Prostate Cancer Xenograft Study
  • Animal Model: Mice bearing PC339-DOC and PC346C-DOC xenografts were utilized.[5]

  • Treatment Regimen: Treatment groups included this compound alone, gemcitabine alone, a combination of this compound and gemcitabine, and a vehicle control.

  • Endpoint: The primary endpoint was the inhibition of tumor growth.

Visualizing the Mechanism and Workflow

To further elucidate the experimental design and the underlying mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture MEC-1 or Prostate Cancer Cell Lines Tumor Implantation Subcutaneous Injection of Cells Cell Culture->Tumor Implantation Animal Model Immunodeficient Mice (e.g., NOD-scid IL2Rγnull) Animal Model->Tumor Implantation Tumor Growth Tumor Growth to Palpable Size Randomization Randomization into Treatment Groups Tumor Growth->Randomization Treatment Administration of: - Vehicle - this compound - Gemcitabine - this compound + Gemcitabine Randomization->Treatment Monitoring Tumor Volume Measurement Endpoint Evaluation of Tumor Growth Inhibition Monitoring->Endpoint

Caption: Experimental workflow for in vivo validation of this compound's anti-tumor activity.

signaling_pathway cluster_pathway CHK1 Signaling Pathway Inhibition by this compound DNA_Damage DNA Damage (e.g., by Gemcitabine) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Activation CHK1 Phosphorylation (Activation) ATR_Activation->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M checkpoints) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Activation->DNA_Repair Apoptosis Apoptosis (Mitotic Catastrophe) Cell_Cycle_Arrest->Apoptosis Bypass DNA_Repair->Apoptosis Inhibition This compound This compound This compound->CHK1_Activation Inhibits

Caption: Simplified signaling pathway of CHK1 inhibition by this compound.

References

Safety Operating Guide

Essential Safety and Handling Protocols for MU380

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of MU380, a thin bed adhesive composed of Portland cement, silica (B1680970) sand, calcium carbonates, and other additives.[1][2][3] Adherence to these procedural steps is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound can cause irritation to the eyes, skin, and respiratory system, a multi-layered approach to personal protection is mandatory.[1][2][3] The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specifications Rationale
Primary Containment Chemical Fume Hood or Ventilated Enclosure-To minimize inhalation of fine dust particles.
Respiratory Protection N95 or higher-rated respirator-Essential for preventing respiratory tract irritation from airborne particulates.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedGoggles provide a seal against fine dust; a face shield offers an additional layer of protection against splashes.
Hand Protection Nitrile or Neoprene Gloves-Prevents direct skin contact and potential irritation.
Body Protection Laboratory Coat-Protects against incidental contact and contamination of personal clothing.
Foot Protection Closed-toe shoes-Standard laboratory practice to protect against spills and falling objects.

Handling and Experimental Workflow

Proper handling of this compound is crucial to mitigate risks. The following workflow outlines the procedural steps from preparation to disposal.

MU380_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal A Don Appropriate PPE B Prepare Ventilated Workspace A->B C Weigh this compound in Fume Hood B->C Proceed when workspace is ready D Mix with water as per protocol C->D E Conduct Experiment D->E F Clean reusable equipment with water E->F Post-experiment G Wipe down work surfaces F->G H Collect unused this compound powder in a labeled, sealed container G->H Final Cleanup J Follow local authority approved disposal manner H->J I Dispose of contaminated PPE in designated waste stream I->J

Caption: Procedural workflow for the safe handling of this compound.

First Aid Procedures

In the event of exposure to this compound, immediate action is necessary.

Exposure Route First Aid Protocol
Skin Contact Immediately wash the affected area with copious amounts of water.[1][3] Remove any contaminated clothing.
Eye Contact Flush eyes immediately with plenty of water for at least 15 minutes.[1][3] Seek prompt medical attention.[1][3]
Inhalation Move the individual to an area with fresh air.[1][3]
Ingestion Rinse the mouth thoroughly with water and seek medical attention.[1][3]

Disposal Plan

Unused this compound and contaminated materials must be disposed of in accordance with local regulations.

Operational Plan:

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Containment: Collect all solid waste, including unused powder and contaminated PPE (gloves, wipes), in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the contents ("this compound waste").

  • Regulatory Compliance: Dispose of the contained waste through an approved hazardous waste disposal service, adhering to all local and institutional guidelines.[1] Do not discharge this compound into drains or sewers.[1][2]

This comprehensive guide is intended to supplement, not replace, institutional safety protocols and the Material Safety Data Sheet (MSDS) for this compound. Always consult your institution's safety officer for specific guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.